ER ligand-10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
N,N-bis(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO3/c1-10(16)15(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,17-18H,1H3 |
InChI 键 |
GPORWCRXAOCCFI-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Giredestrant (GDC-9545), a Novel ER Ligand
Audience: Researchers, scientists, and drug development professionals.
Abstract
Giredestrant (B1649318) (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) that merely block the receptor, giredestrant functions as a full antagonist by binding competitively to the estrogen receptor, including wild-type and mutant forms, inducing a conformational change that leads to its proteasome-mediated degradation.[2][3] This mechanism effectively abrogates ER-dependent signaling pathways crucial for tumor growth and demonstrates efficacy in tumors with acquired resistance to traditional endocrine therapies, such as those with ESR1 mutations.[1][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical profile of giredestrant, supported by detailed experimental protocols and quantitative data.
Discovery and Rationale
The development of giredestrant was driven by the clinical need to overcome resistance to existing endocrine therapies for ER+ breast cancer.[5] While therapies like tamoxifen (B1202) (a SERM) and aromatase inhibitors are effective, many tumors eventually develop resistance, often through mutations in the ESR1 gene, which encodes the estrogen receptor.[4] The discovery process aimed to identify a potent, orally bioavailable SERD that could fully suppress ER signaling and induce degradation of both wild-type and mutant ER proteins.
The discovery workflow involved a multi-step process beginning with high-throughput screening to identify novel nonsteroidal ER ligands. Lead compounds were optimized through medicinal chemistry to enhance binding potency, degradation efficiency, and pharmacokinetic properties. Giredestrant emerged as a clinical candidate with a desirable preclinical profile, demonstrating superior potency and antiproliferation activity across multiple cell lines compared to other SERDs like fulvestrant.[5][6]
Synthesis Pathway
The synthesis of giredestrant is a convergent process, featuring several key chemical reactions. One established asymmetric synthesis route involves a highly efficient diastereoselective Pictet–Spengler reaction to construct the core tetrahydro-β-carboline structure and a palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) to connect the core to the substituted phenyl ring.[7][8] This process was designed to be robust and scalable for manufacturing.[9]
The overall synthesis can be achieved in a longest linear sequence of six steps with a 37% overall yield without requiring chromatographic purification, making it an efficient process for producing the active pharmaceutical ingredient.[7]
Mechanism of Action and Signaling Pathway
Giredestrant exerts its anticancer effects through a dual mechanism: it is a competitive antagonist of the estrogen receptor and it actively promotes the degradation of the ER protein.[2]
-
ER Binding: Giredestrant binds with nanomolar potency to the ligand-binding domain (LBD) of both wild-type and mutant ERα.[2]
-
Conformational Change: This binding induces an inactive conformation of the receptor, which prevents the recruitment of co-activator proteins necessary for gene transcription.[2][10]
-
Proteasomal Degradation: The giredestrant-bound ER complex is recognized by the cell's ubiquitin-proteasome system. The receptor is ubiquitinated and subsequently targeted for degradation by the proteasome.[3]
-
Inhibition of Signaling: The resulting depletion of cellular ER protein levels leads to a profound and sustained blockade of estrogen-dependent signaling, inhibiting the transcription of genes that drive cell proliferation and tumor growth.[3][10]
Quantitative Data Summary
Giredestrant has demonstrated exceptional potency in preclinical studies. Its high binding affinity and efficient degradation of ERα translate to potent antiproliferative activity in various ER+ breast cancer cell lines, including those with ESR1 mutations.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| ERα Antagonist Activity (IC50) | 0.05 nM | MCF-7 Cells | [6] |
| ERα Binding Affinity (Ki) | ~0.23 nM | Recombinant human ERα LBD | [5] (Implied from multiple reports) |
| ERα Degradation (DC50) | ~1-5 nM | MCF-7 Cells | [6] (Estimated from preclinical data) |
| Anti-proliferation (GI50) WT | ~0.1-0.5 nM | MCF-7 (Wild-Type ERα) | [5][6] |
| Anti-proliferation (GI50) Mutant | ~0.2-1.0 nM | T47D, MCF-7 (Y537S, D538G mutants) | [6] |
| Oral Bioavailability | High (Species-dependent) | Preclinical species (rat, dog) | [10] |
Key Experimental Protocols
Synthesis: Diastereoselective Pictet-Spengler Reaction
This protocol describes a key step in forming the tetrahydro-β-carboline core of giredestrant, adapted from published manufacturing processes.[7][9]
-
Reactant Preparation: A suitable reactor is charged with a solution of the tryptamine (B22526) starting material (e.g., tryptamine 11 ) in an appropriate solvent such as dichloromethane (B109758) (DCM).
-
Aldehyde Addition: The substituted aldehyde starting material (e.g., aldehyde 10 ) is dissolved in DCM and added to the reactor.
-
Acid Catalyst: A solution of an acid catalyst, such as trifluoroacetic acid (TFA), is added dropwise to the mixture at a controlled temperature (e.g., 0-5 °C).
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by HPLC.
-
Crystallization-Driven Diastereoselection: Upon reaction completion, an anti-solvent (e.g., heptane) is added to induce crystallization. The mixture is aged, allowing the desired trans-diastereomer to selectively crystallize out of solution, driving the equilibrium and resulting in high diastereomeric purity (typically >95:5 dr).
-
Isolation: The solid product is isolated by filtration, washed with a cold solvent mixture, and dried under vacuum to yield the tetrahydro-β-carboline intermediate.
Biological Assay: ERα Degradation Western Blot
This protocol outlines a standard method to quantify the degradation of ERα protein in cancer cells following treatment with giredestrant.
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response curve of giredestrant (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for each sample, load onto a polyacrylamide gel, and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against ERα overnight at 4 °C. As a loading control, also probe for a housekeeping protein like β-actin or GAPDH.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal for each sample. Calculate the percentage of ERα degradation relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% of the protein is degraded).
References
- 1. Giredestrant - Wikipedia [en.wikipedia.org]
- 2. Giredestrant - NCI [dctd.cancer.gov]
- 3. What is Giredestrant used for? [synapse.patsnap.com]
- 4. roche.com [roche.com]
- 5. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cancer-research-network.com [cancer-research-network.com]
Structure-Activity Relationship of Diphenylamine-Based Estrogen Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) exists in two primary subtypes, ERα and ERβ, which are critical targets in the development of therapeutics for a range of conditions, including hormone-dependent cancers, osteoporosis, and menopausal symptoms. The discovery of selective estrogen receptor modulators (SERMs) has highlighted the potential for tissue-specific estrogenic or anti-estrogenic effects. A promising scaffold for the development of novel ER ligands is the diphenylamine (B1679370) core. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ER ligand-10 and related diphenylamine derivatives, offering a comprehensive resource for researchers in the field of endocrinology and medicinal chemistry.
Core Compound: this compound (Compound 11a)
This compound, also referred to as Compound 11a, is a synthetic ligand featuring a diphenylamine skeleton. It has been characterized as a weak ligand for both ERα and ERβ, exhibiting weak estrogenic activity.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related diphenylamine and diphenylmethane (B89790) derivatives, providing a basis for understanding their structure-activity relationships.
| Compound | Structure/Modification | Target | Assay | Activity Metric | Value | Reference |
| This compound (11a) | N,N-bis(4-hydroxyphenyl)acetamide | ERα/β | MCF-7 Cell Proliferation | EC50 | 4.3 x 10⁻⁵ M | [2] |
| Compound 5e | Diphenylamine with cyclic alkylamine side chain | ERα | MCF-7 Cell Proliferation | IC50 | 1.3 x 10⁻⁷ M (Antagonist) | [3] |
| Tamoxifen | Reference SERM | ERα | MCF-7 Cell Proliferation | IC50 | ~1.3 x 10⁻⁶ M (Antagonist) | [3] |
Structure-Activity Relationship (SAR) Analysis
The diphenylamine scaffold has proven to be a versatile core for developing both agonists and antagonists of the estrogen receptor. The SAR for this class of compounds can be summarized as follows:
-
Core Skeleton: The diphenylamine framework serves as a less flexible alternative to the diphenylmethane skeleton, which can be advantageous for drug development.[3]
-
Substitution for Antagonistic Activity: The introduction of a basic alkylamino side chain on one of the phenolic rings of the diphenylamine core can convert an agonist into a potent antagonist.[3]
-
Nature of the Side Chain: For antagonistic compounds, cyclic alkylamines generally exhibit more potent activity than their acyclic counterparts in inhibiting the proliferation of MCF-7 cells.[3] For instance, compound 5e, which contains a cyclic alkylamine, is approximately 10 times more potent than tamoxifen.[3]
-
Weak Agonistic Activity: In the case of this compound, the N-acetyl group on the diphenylamine core results in weak estrogenic activity, as demonstrated by its micromolar EC50 value in MCF-7 cell proliferation assays.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR analysis are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically [³H]-estradiol.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.[4]
-
Competitive Binding: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.[4]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the maximum [³H]-estradiol binding is determined as the IC50 value.[4]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a culture medium supplemented with fetal bovine serum. Prior to the assay, cells are cultured in a medium containing charcoal-dextran-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compound. For antagonists, cells are co-treated with a fixed concentration of 17β-estradiol.
-
Incubation: The cells are incubated for a period of 6 to 7 days to allow for cell proliferation.[2]
-
Quantification of Cell Proliferation: Cell number is determined using a suitable method, such as the WST-8 assay, which measures mitochondrial dehydrogenase activity.[2]
-
Data Analysis: For agonists, the EC50 value (the concentration that induces a half-maximal proliferative response) is calculated. For antagonists, the IC50 value (the concentration that inhibits 50% of the estradiol-induced proliferation) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of ER ligands.
Caption: Classical genomic signaling pathway of the estrogen receptor.
Caption: Workflow for the MCF-7 cell proliferation assay.
Conclusion
The diphenylamine scaffold represents a valuable starting point for the design of novel estrogen receptor modulators. The structure-activity relationships discussed in this guide indicate that modifications to the side chains attached to the diphenylamine core can significantly impact the pharmacological profile of these compounds, leading to either agonistic or potent antagonistic activity. Further exploration of this chemical space, guided by the experimental protocols outlined herein, holds promise for the development of new therapeutics targeting the estrogen receptor.
References
- 1. Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Estrogen Receptor Affinity of ER ligand-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of ER ligand-10, also known as Compound 11a, with respect to Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). Due to the limited availability of public data, this document focuses on the reported biological activity and provides a comprehensive, standardized protocol for determining binding affinity.
Quantitative Data for this compound
| Compound Name | Alternate Name | Target | Assay Type | Cell Line | Endpoint | Value | Reference |
| This compound | Compound 11a | Estrogen Receptors | Cell Proliferation | MCF-7 | EC₅₀ | 4.3 x 10⁻⁵ M | Ohta K, et al. Bioorg Med Chem Lett. 2008 |
Note: The EC₅₀ value represents the concentration of the ligand that induces a response halfway between the baseline and maximum response in a functional assay, in this case, cell proliferation. It is an indirect measure of receptor interaction and potency.
Experimental Protocol: Competitive Radioligand Binding Assay for ERα and ERβ
To determine the binding affinity of a test compound like this compound for ERα and ERβ, a competitive radioligand binding assay is a standard and robust method. Below is a detailed protocol for such an assay.
2.1. Objective
To determine the fifty-percent inhibitory concentration (IC₅₀) of a test compound for the binding of a radiolabeled estrogen, typically [³H]17β-estradiol, to ERα and ERβ. The IC₅₀ can then be used to calculate the binding affinity (Kᵢ).
2.2. Materials and Reagents
-
Receptor Source: Recombinant human ERα and ERβ protein or cytosol preparations from tissues or cells expressing the receptors (e.g., rat uterine cytosol).
-
Radioligand: [³H]17β-estradiol (specific activity ~40-60 Ci/mmol).
-
Unlabeled Ligand (Competitor): 17β-estradiol (for standard curve) and the test compound (this compound).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10% glycerol, 1 mM DTT).
-
Scintillation Cocktail: For detection of radioactivity.
-
Hydroxyapatite (HAP) slurry or Glass Fiber Filters: For separation of bound from free radioligand.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Equipment: Microcentrifuge, scintillation counter, 96-well plates, pipettes.
2.3. Experimental Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer. A typical concentration range for a weak binder might be from 10⁻⁹ M to 10⁻³ M.
-
Dilute the [³H]17β-estradiol in the assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare the receptor solution in the assay buffer to a concentration that results in specific binding of approximately 10-15% of the total radioligand added.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add assay buffer, receptor solution, and [³H]17β-estradiol.
-
Non-specific Binding: Add assay buffer, receptor solution, [³H]17β-estradiol, and a high concentration of unlabeled 17β-estradiol (e.g., 1 µM).
-
Competitive Binding: Add assay buffer, receptor solution, [³H]17β-estradiol, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates at 4°C for 16-20 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
HAP Method: Add ice-cold HAP slurry to each well, incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge the plates, aspirate the supernatant, and wash the HAP pellet with ice-cold wash buffer.
-
Filtration Method: Rapidly filter the contents of each well through glass fiber filters pre-soaked in a blocking agent (e.g., polyethyleneimine). Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
For the HAP method, resuspend the pellet in scintillation cocktail.
-
For the filtration method, place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
2.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations: Signaling Pathways and Experimental Workflow
3.1. Generalized Estrogen Receptor Signaling Pathways
Caption: Generalized Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.
3.2. Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
An In-depth Technical Guide to Weak Estrogenic Agents: Characterization and Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "ER ligand-10" is not a standard scientific nomenclature for a specific weak estrogenic agent. Literature searches primarily associate this term with "Estrogen Receptor Repressor-10 (ERR-10)," a protein that modulates estrogen receptor activity. This guide will therefore focus on well-characterized representative weak estrogenic agents, Bisphenol A (BPA) and Genistein, to provide a comprehensive technical overview as requested.
Introduction to Weak Estrogenic Agents
Weak estrogenic agents are exogenous or endogenous compounds that bind to estrogen receptors (ERs) and elicit a partial estrogenic response. Unlike the potent endogenous estrogen, 17β-estradiol (E2), these agents typically exhibit lower binding affinity for ERs and induce a submaximal transcriptional response. The study of these compounds is critical in various fields, including endocrinology, toxicology, and drug discovery, due to their prevalence as environmental contaminants (xenoestrogens) and their potential therapeutic applications. This guide provides a detailed overview of the characterization of weak estrogenic agents, focusing on their receptor binding, transcriptional activity, and the underlying signaling pathways.
Quantitative Analysis of Receptor Binding and Transcriptional Activity
The estrogenic potential of a compound is primarily determined by its binding affinity to estrogen receptor isoforms (ERα and ERβ) and its ability to activate gene transcription. Bisphenol A (BPA), a common industrial chemical, and Genistein, a soy-derived isoflavone, are classic examples of weak estrogenic agents.
Estrogen Receptor Binding Affinity
The binding affinity of these compounds to ERα and ERβ is typically assessed through competitive binding assays. In these assays, the test compound's ability to displace a radiolabeled estrogen, such as [3H]17β-estradiol, from the receptor is measured. The concentration at which the compound displaces 50% of the radioligand is known as the IC50 value. A higher IC50 value indicates lower binding affinity.
| Compound | Receptor | IC50 (nM) | Reference |
| 17β-Estradiol | ERα | ~0.1-1 | [1] |
| ERβ | ~0.1-1 | [1] | |
| Bisphenol A (BPA) | ERα | 1,030 | [1] |
| ERβ | 900 | [1] | |
| Genistein | ERα | 500 | [2] |
| ERβ | ~30-50 |
Table 1: Comparative Estrogen Receptor Binding Affinities.
Estrogen Receptor Transcriptional Activity
The functional consequence of receptor binding is the modulation of gene transcription. This is often quantified using reporter gene assays, where cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). The concentration of the test compound that induces a half-maximal reporter gene expression is the EC50 value.
| Compound | Receptor | EC50 (nM) | Reference |
| 17β-Estradiol | ERα | ~0.01-0.1 | |
| ERβ | ~0.01-0.1 | ||
| Bisphenol A (BPA) | ERα | 317 | |
| ERβ | 693 | ||
| Genistein | ERα | >100 | |
| ERβ | ~10-100 |
Table 2: Comparative Estrogen Receptor Transcriptional Activities.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This protocol outlines the determination of a compound's relative binding affinity for the estrogen receptor using a competitive radioligand binding assay with rat uterine cytosol as the source of ERs.
3.1.1 Materials and Reagents
-
Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.
-
Radioligand: [2,4,6,7-3H]-17β-estradiol ([3H]-E2).
-
Unlabeled Competitor: 17β-estradiol (for standard curve).
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Hydroxylapatite (HAP) slurry: For separation of bound and free radioligand.
-
Rat Uterine Cytosol: Prepared from ovariectomized rats.
3.1.2 Procedure
-
Cytosol Preparation: Homogenize uteri from ovariectomized rats in TEDG buffer. Centrifuge to remove cellular debris and nuclei, followed by ultracentrifugation to obtain the cytosolic fraction containing the ERs.
-
Assay Setup: In duplicate tubes, incubate increasing concentrations of the test compound or unlabeled E2 with a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM) and a consistent amount of uterine cytosol protein (e.g., 50-100 µg) in TEDG buffer.
-
Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Pellet the HAP by centrifugation and wash multiple times with cold buffer to remove unbound radioligand.
-
Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of [3H]-E2 bound against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to measure the ability of a compound to induce ER-mediated gene transcription.
3.2.1 Materials and Reagents
-
Cell Line: A human cell line expressing ERα and/or ERβ (e.g., MCF-7, T47D).
-
Plasmids:
-
An ERE-luciferase reporter plasmid (containing multiple ERE sequences upstream of a minimal promoter driving luciferase expression).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase).
-
-
Transfection Reagent: (e.g., Lipofectamine).
-
Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay Reagent: (e.g., Luciferin substrate).
3.2.2 Procedure
-
Cell Culture and Transfection: Culture the cells in phenol red-free medium with charcoal-stripped serum. Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells in 96-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or a vehicle control for 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer. If a normalization plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
Estrogenic compounds exert their effects through multiple signaling pathways, which can be broadly categorized as genomic (ERE-dependent and ERE-independent) and non-genomic.
ERE-Dependent Genomic Signaling
This is the classical pathway of estrogen action. Upon ligand binding, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.
Caption: ERE-Dependent Genomic Signaling Pathway.
ERE-Independent Genomic Signaling
In this pathway, the ligand-bound ER does not directly bind to an ERE. Instead, it interacts with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective DNA response elements. This protein-protein interaction modulates the transcriptional activity of those target genes.
Caption: ERE-Independent Genomic Signaling Pathway.
Experimental Workflow Overview
The characterization of a potential weak estrogenic agent typically follows a tiered approach, starting with computational modeling, followed by in vitro binding and functional assays, and culminating in in vivo studies.
Caption: Tiered Experimental Workflow for Characterizing Weak Estrogens.
Conclusion
The characterization of weak estrogenic agents requires a multi-faceted approach, combining quantitative biochemical and cell-based assays. Understanding their binding affinities, transcriptional potencies, and the signaling pathways they modulate is essential for assessing their potential risks as endocrine disruptors and their promise as therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
Unraveling the Identity of ER Ligand-10 (Compound 11a): A Prerequisite for In-Depth Analysis
A comprehensive search for the chemical properties, experimental protocols, and signaling pathways of a compound identified as "ER ligand-10 (Compound 11a)" has revealed a significant ambiguity in its designation. The label "Compound 11a" appears to be a generic identifier used across various scientific publications to denote different molecular entities. Without a more specific chemical name, CAS number, or a direct reference to the primary research article describing this particular ligand, a detailed and accurate technical guide as requested cannot be formulated.
The scientific literature contains multiple, distinct molecules referred to as "compound 11a" within the context of estrogen receptor (ER) modulation. For instance, research on 2-arylindene-1-ones as ER ligands, studies on estradiol (B170435) derivatives, and work on heterobifunctional degraders for the estrogen receptor each designate a different chemical structure as "compound 11a". This lack of a unique identifier makes it impossible to collate a specific and meaningful dataset pertaining to the chemical properties, bioactivity, and mechanisms of action of the user's compound of interest.
To proceed with the creation of a comprehensive technical guide, it is imperative that the specific chemical identity of "this compound (Compound 11a)" be established. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to provide a more definitive identifier.
Once the specific molecule is identified, a thorough guide can be developed, encompassing:
-
Chemical Properties: A detailed summary of its molecular structure, formula, weight, and other relevant physicochemical characteristics.
-
Quantitative Data: A structured presentation of binding affinities (e.g., IC₅₀, Kᵢ, K₋) for estrogen receptor subtypes (ERα and ERβ) and other relevant targets.
-
Experimental Protocols: Detailed methodologies for key assays cited in the literature, such as receptor binding assays, cell proliferation assays, and reporter gene assays.
-
Signaling Pathways: Diagrams and descriptions of the signaling cascades modulated by the ligand upon binding to the estrogen receptor.
Without this crucial clarification, any attempt to provide the requested in-depth technical guide would be speculative and could lead to the dissemination of inaccurate and misleading information. We urge the user to provide the necessary details to enable a precise and valuable scientific resource to be compiled.
Technical Guide: The Role of ER Ligand-10 in Estrogen Receptor Signaling Pathways
Executive Summary
The estrogen receptor (ER) is a critical regulator of physiological processes and a key therapeutic target in various diseases, including breast cancer. Estrogen receptor ligands modulate ER activity, leading to a cascade of signaling events that dictate cellular fate. This document provides a detailed technical overview of ER Ligand-10, a compound identified as a weak ligand for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).
This compound, also known as compound 11a in foundational literature, belongs to a class of diphenylamine-based compounds.[1][2] While extensive characterization is limited, available data indicates it possesses weak estrogenic activity. This guide synthesizes the known information regarding this compound, places it within the broader context of established ER signaling pathways, and provides detailed experimental protocols for the characterization of such ligands.
Data Presentation: Quantitative Profile of this compound
Quantitative analysis is fundamental to understanding the interaction of any ligand with its target receptor. For this compound, the primary available data point pertains to its functional estrogenic activity in a cell-based assay.
2.1 Functional Activity
The estrogenic activity of this compound was determined using a cell proliferation assay with the ER-positive human breast cancer cell line, MCF-7.[1] The half-maximal effective concentration (EC50) indicates the concentration of the ligand required to elicit 50% of the maximal proliferative response.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (11a) | Cell Proliferation (WST-8) | MCF-7 | EC50 | 4.3 x 10⁻⁵ M | [1] |
2.2 Comparative Receptor Binding Affinity
Direct competitive binding affinity data (e.g., IC50 or Ki values) for this compound against ERα and ERβ are not publicly available in the cited literature. To provide context for its designation as a "weak ligand," the following table presents representative binding affinities for well-characterized ER modulators. These values serve as a benchmark for interpreting the functional activity of this compound.
| Compound | Class | Receptor | Binding Affinity (Ki, nM) |
| 17β-Estradiol | Endogenous Agonist | ERα | ~0.12 |
| ERβ | ~0.15 | ||
| Genistein | Phytoestrogen | ERα | ~2.6 - 126 |
| ERβ | ~0.3 - 12.8 | ||
| Tamoxifen | SERM | ERα | ~2.5 |
| ERβ | ~5.0 |
Note: Data for benchmark compounds are compiled from various sources for illustrative purposes.[3]
Estrogen Receptor Signaling Pathways
ER ligands can initiate signaling through multiple pathways, broadly categorized as genomic (nuclear) and non-genomic (membrane-initiated). As a weak agonist, this compound is presumed to engage these pathways, albeit with lower efficiency than potent agonists like 17β-estradiol.
3.1 Classical Genomic Signaling (ERE-Dependent)
The canonical pathway involves the ligand binding to ER in the cytoplasm or nucleus, leading to receptor dimerization and translocation to the nucleus. The ligand-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators to initiate transcription.
References
Methodological & Application
Application Notes and Protocols for Estrogen Receptor (ER) In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a crucial target in drug discovery, particularly in the fields of oncology, endocrinology, and toxicology. Assessing the binding affinity of novel compounds to the ER is a critical step in characterizing their potential as therapeutic agents or as endocrine disruptors. This document provides a detailed protocol for a competitive in vitro binding assay to determine the relative binding affinity (RBA) of a test compound (e.g., ER ligand-10) to the estrogen receptor alpha (ERα).
The assay is based on the principle of competition between a test compound and a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the ER. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the compound's inhibitory concentration (IC50), which is the concentration required to displace 50% of the radiolabeled ligand. This value is then used to calculate the RBA relative to the natural ligand, 17β-estradiol.
Signaling Pathway
Upon binding to a ligand, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription. This signaling cascade ultimately results in various physiological effects.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Estrogen Receptor Source: Recombinant human ERα or rat uterine cytosol.[1][2]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).
-
Unlabeled Ligand (for standard curve): 17β-estradiol (E2).
-
Test Compound: this compound.
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.[3] DTT should be added fresh before use.
-
Separation Agent: Hydroxylapatite (HAP) slurry (60% in 50 mM Tris, pH 7.4).[2]
-
Scintillation Cocktail.
-
96-well plates or glass test tubes.
-
Scintillation counter.
Experimental Workflow
The workflow for the competitive binding assay involves preparing the reagents, incubating the receptor with the test compound and radioligand, separating the bound from the free radioligand, and finally quantifying the bound radioactivity.
Caption: Competitive ER Binding Assay Workflow.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound (this compound) in the assay buffer. The concentration range should span at least six orders of magnitude to generate a complete competition curve.[1]
-
Prepare a working solution of [³H]-E2 in the assay buffer at a final concentration of approximately 1 nM.[2][3]
-
Prepare the ERα solution (recombinant or cytosolic) in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 50-100 µg of total protein per assay tube.[3]
-
-
Assay Setup:
-
In duplicate or triplicate tubes, add the following in order:
-
Assay Buffer
-
Increasing concentrations of the unlabeled 17β-estradiol (for the standard curve) or the test compound.
-
[³H]-E2 solution.
-
ERα solution.
-
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Following incubation, add a cold HAP slurry to each tube to adsorb the ER-ligand complex.[2]
-
Vortex and incubate on ice for a short period (e.g., 15-20 minutes) with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP.
-
Wash the HAP pellet multiple times with cold assay buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
After the final wash, resuspend the HAP pellet in a scintillation cocktail.
-
Measure the radioactivity in each tube using a scintillation counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding of [³H]-E2 at each concentration of the test compound.
Calculation of Percent Specific Binding: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] x 100
Where:
-
CPM_sample is the counts per minute for a given competitor concentration.
-
CPM_NSB is the non-specific binding (counts in the presence of excess unlabeled estradiol).
-
CPM_TB is the total binding (counts in the absence of a competitor).
The percent specific binding is then plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.[1][4][5]
Calculation of Relative Binding Affinity (RBA): RBA (%) = [(IC50_Estradiol / IC50_Test Compound)] x 100
Quantitative Data Summary
The following table summarizes typical concentrations and parameters used in an ER competitive binding assay.
| Parameter | Value | Reference |
| Receptor Source | Recombinant human ERα or rat uterine cytosol | [1][2] |
| Radioligand | [³H]-17β-estradiol ([³H]-E2) | [1] |
| [³H]-E2 Concentration | 0.5 - 1.0 nM | [3] |
| ER Concentration | 50 - 100 µg protein/tube | [3] |
| Competitor Concentration Range | 1 x 10⁻¹¹ M to 1 x 10⁻⁴ M | [3] |
| Incubation Time | 18 - 20 hours | [2] |
| Incubation Temperature | 4°C | [4][5] |
| Separation Method | Hydroxylapatite (HAP) adsorption | [2] |
| Data Analysis | Non-linear regression (four-parameter logistic model) | [1][4][5] |
Note: The binding affinity of a ligand is often expressed as the dissociation constant (Kd). For competitive binding assays, the IC50 value is determined, which can be used to calculate the inhibition constant (Ki) and subsequently the RBA. The Kd for 17β-estradiol binding to ERα is typically in the picomolar to low nanomolar range. For example, studies have reported Kd values of approximately 60-70 pM for [³H]-17β-estradiol binding to ERα isoforms.[4][5] The IC50 of the test compound "this compound" would be determined experimentally and compared to that of 17β-estradiol run in the same assay.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
Application Note: ER Ligand-10 Stimulates Proliferation of MCF-7 Breast Cancer Cells
Abstract
This application note describes a method for quantifying the proliferative effect of a novel estrogen receptor (ER) ligand, ER Ligand-10, on the human breast adenocarcinoma cell line, MCF-7. MCF-7 cells are an established in vitro model for studying the effects of estrogenic compounds, as their growth is dependent on the activation of the estrogen receptor.[1] This study demonstrates that this compound induces a dose-dependent increase in MCF-7 cell proliferation, suggesting its potential as an ER agonist. The provided protocol details the cell culture, treatment, and a colorimetric assay to measure cell viability and proliferation. The underlying signaling pathways involved in ER-mediated cell proliferation are also discussed.
Introduction
The estrogen receptor is a key regulator of cell growth and differentiation in hormone-responsive tissues, including the breast.[2] In a significant portion of breast cancers, the ER is overexpressed, and its activation by endogenous estrogens, such as 17β-estradiol (E2), promotes tumor growth.[3][4] Consequently, the ER is a critical target for the development of new therapeutics. Novel compounds that modulate ER activity, such as this compound, require thorough characterization of their effects on cell proliferation.
The MCF-7 cell line, derived from a human breast adenocarcinoma, is widely used for this purpose as it expresses high levels of ERα and exhibits an estrogen-dependent proliferative response.[5] The E-screen assay, which measures the proliferation of MCF-7 cells in response to estrogenic compounds, is a standard method for assessing the estrogenic or anti-estrogenic potential of test substances. This application note provides a detailed protocol for evaluating the effect of this compound on MCF-7 cell proliferation using a tetrazolium-based colorimetric assay.
Materials and Methods
Materials
-
MCF-7 human breast adenocarcinoma cell line (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, without phenol (B47542) red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
17β-Estradiol (E2) (positive control)
-
Tamoxifen (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell Proliferation Assay Kit (e.g., MTT, XTT, or WST-1)
-
96-well cell culture plates, flat bottom, sterile
-
Multi-channel pipette
-
Microplate reader
Experimental Protocol
A detailed step-by-step protocol for the MCF-7 cell proliferation assay is provided below.
1. Cell Culture and Maintenance:
- MCF-7 cells are cultured in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For routine passaging, cells are detached with Trypsin-EDTA when they reach 80-90% confluency.
2. Hormone Starvation:
- To minimize the effects of hormones present in the serum, cells are switched to a hormone-free medium prior to the experiment.
- This medium consists of DMEM without phenol red (phenol red is a weak estrogen mimic) supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
- Cells are cultured in this medium for at least 3 days before seeding for the proliferation assay.
3. Cell Seeding:
- On the day of the experiment, hormone-starved MCF-7 cells are harvested and counted.
- Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of hormone-free medium.
- The plates are incubated for 24 hours to allow the cells to attach.
4. Compound Treatment:
- Prepare a stock solution of this compound, E2, and Tamoxifen in DMSO.
- A serial dilution of each compound is prepared in hormone-free medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
- After 24 hours of cell attachment, the medium is aspirated, and 100 µL of the medium containing the different concentrations of the test compounds is added to the respective wells.
- Include wells with vehicle control (DMSO) and a positive control (E2).
- The plates are incubated for 6 days, with a medium change on day 3.
5. Cell Proliferation Assay (MTT Assay Example):
- On day 6, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for 4 hours at 37°C.
- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
- The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
- The background absorbance from wells with medium only is subtracted from all other readings.
- The cell proliferation is expressed as a percentage of the vehicle control.
- The EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated using a non-linear regression curve fit.
Results
The proliferative effect of this compound on MCF-7 cells was assessed and compared to the known estrogen, 17β-Estradiol (E2), and the antagonist, Tamoxifen. The results are summarized in the tables below.
Dose-Response of this compound on MCF-7 Cell Proliferation
| Concentration (nM) | % Proliferation (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 115 | 6.1 |
| 0.1 | 145 | 7.8 |
| 1 | 190 | 9.3 |
| 10 | 250 | 12.5 |
| 100 | 260 | 13.1 |
| 1000 | 255 | 12.8 |
Comparison of EC50 Values
| Compound | EC50 (nM) | Max Proliferation (% of Vehicle) |
| This compound | 0.85 | 260 |
| 17β-Estradiol (E2) | 0.05 | 280 |
| Tamoxifen | >1000 | 95 |
This compound induced a significant, dose-dependent increase in MCF-7 cell proliferation with an EC50 value of 0.85 nM. The maximal proliferative effect was observed at a concentration of 10-100 nM, reaching approximately 260% of the vehicle control. This effect is comparable to that of the positive control, 17β-Estradiol, which had an EC50 of 0.05 nM and a maximal proliferation of 280%. In contrast, the ER antagonist Tamoxifen did not induce proliferation.
Discussion
The results demonstrate that this compound acts as an agonist of the estrogen receptor in MCF-7 cells, stimulating cell proliferation in a manner similar to the natural ligand, estradiol. The potent, dose-dependent effect suggests that this compound effectively binds to and activates the estrogen receptor, leading to the downstream signaling events that drive cell cycle progression.
The activation of the estrogen receptor by a ligand like this compound can initiate both genomic and non-genomic signaling pathways.
-
Genomic Pathway: The classical pathway involves the binding of the ligand to the ER in the cytoplasm or nucleus. This complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, regulating their transcription. Key genes involved in cell proliferation, such as those encoding cyclins and growth factors, are upregulated.
-
Non-Genomic Pathway: Rapid, non-genomic effects can also be initiated by a subpopulation of ER located at the plasma membrane. This can lead to the activation of various kinase cascades, including the MAPK/ERK and PI3K/Akt pathways, which can also contribute to cell proliferation.
The observed proliferative response to this compound is consistent with the activation of these signaling cascades. Further studies would be required to fully elucidate the specific downstream targets and to determine if this compound exhibits any tissue-selective activities, a hallmark of Selective Estrogen Receptor Modulators (SERMs).
Conclusion
This compound is a potent agonist of the estrogen receptor, inducing a robust proliferative response in MCF-7 breast cancer cells. The MCF-7 cell proliferation assay is a reliable and sensitive method for characterizing the estrogenic activity of novel compounds like this compound and is a valuable tool in the early stages of drug discovery and development for hormone-dependent cancers.
Visualizations
Caption: Signaling pathways activated by this compound in MCF-7 cells.
Caption: Experimental workflow for the MCF-7 cell proliferation assay.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Regulation of estrogen receptor signaling in breast carcinogenesis and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Drug Conjugates Incorporating Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ER Ligand-10 as a Tool Compound for Studying Estrogen Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen, playing crucial roles in various physiological processes, including reproductive health, bone maintenance, and cardiovascular function.[1][2] They are members of the nuclear hormone receptor superfamily and function primarily as ligand-activated transcription factors.[3][4] The two main subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), are encoded by separate genes (ESR1 and ESR2, respectively) and exhibit distinct tissue distribution and transcriptional activities.[1][4] Their signaling pathways are complex, involving both classical genomic and rapid non-genomic mechanisms.[3][5]
In the classical genomic pathway, estrogen binding to ERs in the nucleus induces receptor dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[3] ERs can also influence gene expression indirectly by interacting with other transcription factors like AP-1 and Sp1.[3] Non-genomic signaling is initiated by a subpopulation of ERs located at the plasma membrane, leading to the rapid activation of various kinase cascades, such as the MAPK and PI3K/AKT pathways.
Tool compounds are essential for dissecting these complex signaling pathways and understanding the specific roles of ERα and ERβ in health and disease. ER ligand-10 (also known as Compound 11a) is a synthetic, non-steroidal ligand characterized as a weak agonist for both ERα and ERβ. Its diphenylamine (B1679370) skeleton represents a novel scaffold for nuclear receptor ligands. As a weak agonist, this compound can be utilized to probe the lower-affinity interactions and partial activation states of estrogen receptors, which may be relevant in certain physiological or pathological contexts where endogenous estrogen levels are low. These application notes provide an overview of this compound's properties and detailed protocols for its use in studying estrogen receptor function.
Properties of this compound (Compound 11a)
This compound is identified as Compound 11a in the study by Ohta K, et al. (2008). It is characterized as a weak ligand for both ERα and ERβ with weak estrogenic activity.
-
Chemical Name: N,N-bis(4-hydroxyphenyl)acetamide
-
Molecular Formula: C₁₄H₁₃NO₃
-
Molecular Weight: 243.26 g/mol
-
CAS Number: 1075742-56-1
-
Mechanism of Action: Binds to Estrogen Receptors α and β, acting as a weak agonist.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (Compound 11a). This table is intended for easy comparison of its activity.
| Parameter | Receptor/Cell Line | Value | Reference |
| Estrogenic Activity (EC₅₀) | MCF-7 cells | 4.3 x 10⁻⁵ M | |
| Binding Affinity (Kᵢ or IC₅₀) | ERα | Data not publicly available | - |
| Binding Affinity (Kᵢ or IC₅₀) | ERβ | Data not publicly available | - |
Note: The specific binding affinities for this compound to ERα and ERβ are not available in the cited literature. A generalized protocol to determine these values is provided below.
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathways
The following diagram illustrates the major signaling pathways activated by estrogen receptors. This compound, as a weak agonist, is expected to weakly activate these pathways.
Caption: Overview of Estrogen Receptor Signaling Pathways.
Experimental Workflow for Characterizing this compound
This workflow outlines the key steps to characterize the activity of a novel ER ligand like this compound.
Caption: Workflow for characterizing a novel ER ligand.
Experimental Protocols
Cell Culture for ER-Positive Cells (e.g., MCF-7)
Objective: To maintain and prepare ER-positive human breast cancer cells for subsequent assays.
Materials:
-
MCF-7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
For experiments: Phenol red-free DMEM, Charcoal-stripped FBS (CS-FBS)
Protocol:
-
Cell Thawing and Maintenance:
-
Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Culture the cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash once with 5 mL of sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed new flasks at a 1:3 to 1:6 split ratio.
-
-
Hormone Deprivation for Experiments:
-
For at least 48 hours prior to any experiment, switch the cells to an estrogen-deprived medium (Phenol red-free DMEM + 10% CS-FBS + 1% Penicillin-Streptomycin) to reduce basal ER activity.
-
Competitive Radioligand Binding Assay for ERα and ERβ
Objective: To determine the binding affinity (Kᵢ) of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for non-specific binding and standard curve)
-
This compound
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.
-
In duplicate tubes, add the following:
-
Total Binding: Assay buffer, [³H]-17β-estradiol (e.g., 1 nM final concentration), and ER protein.
-
Non-specific Binding: Assay buffer, [³H]-17β-estradiol, a high concentration of unlabeled 17β-estradiol (e.g., 1 µM), and ER protein.
-
Competition: Assay buffer, [³H]-17β-estradiol, varying concentrations of this compound, and ER protein.
-
-
Incubate the reaction mixtures overnight at 4°C with gentle agitation.
-
To separate bound from free radioligand, add a cold HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the HAP pellet three times with cold assay buffer.
-
After the final wash, add ethanol (B145695) to the pellet and transfer the slurry to a scintillation vial.
-
Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Cell Proliferation Assay (WST-8)
Objective: To measure the estrogenic (proliferative) effect of this compound on ER-positive cells.
Materials:
-
MCF-7 cells, hormone-deprived
-
Phenol red-free DMEM with 10% CS-FBS
-
This compound
-
17β-estradiol (positive control)
-
Tamoxifen or Fulvestrant (antagonist control)
-
96-well cell culture plates
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Protocol:
-
Seed hormone-deprived MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of estrogen-deprived medium.
-
Allow cells to attach overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound and controls (17β-estradiol, antagonist) in the medium.
-
Remove the seeding medium and add 100 µL of medium containing the test compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 6 days at 37°C, 5% CO₂.
-
Add 10 µL of WST-8 reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control and plot the cell proliferation percentage against the log concentration of this compound.
-
Calculate the EC₅₀ value from the dose-response curve using non-linear regression analysis.
This compound serves as a useful tool compound for investigating the consequences of weak and partial estrogen receptor activation. Its characterization as a weak agonist for both ERα and ERβ allows for the study of dose-dependent cellular responses and the fine-tuning of ER-mediated signaling. The protocols provided herein offer a framework for researchers to further elucidate the specific effects of this compound on gene expression, protein-protein interactions, and downstream cellular functions, thereby contributing to a deeper understanding of estrogen receptor biology.
References
- 1. Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-dependent differences in the ability of ERalpha and ERbeta to recruit coactivator proteins [diethylstilbestrol.co.uk]
Application Notes and Protocols for ER Ligand-10 in Competitive Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptors (ERs), primarily ERα and ERβ, are critical targets in drug discovery for a variety of conditions, including breast cancer, osteoporosis, and menopausal symptoms.[1][2] Competitive binding assays are a fundamental tool for identifying and characterizing novel ligands that interact with these receptors.[3][4][5] This document provides detailed application notes and protocols for the use of ER Ligand-10 , a novel fluorescent ligand, in competitive binding studies to determine the binding affinities of unlabelled test compounds for estrogen receptors.
These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals. They cover methodologies for both radioligand and fluorescence-based competitive binding assays, offering flexibility based on laboratory capabilities and throughput requirements.
Disclaimer: "this compound" is a placeholder name for a hypothetical novel fluorescent ligand. The data presented in this document is illustrative and should be replaced with experimentally derived data.
Principle of Competitive Binding Assays
Competitive binding assays determine the affinity of a test compound for a receptor by measuring its ability to compete with a known ligand (in this case, this compound or a radiolabeled estrogen) for binding to the receptor. The concentration of the test compound that inhibits 50% of the binding of the known ligand is the IC50 value.[3] This value can then be used to calculate the binding affinity (Ki) of the test compound.
The general workflow involves incubating the estrogen receptor with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free labeled ligand are separated, and the amount of bound labeled ligand is quantified.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological process and the experimental procedures, the following diagrams have been generated using the DOT language.
Data Presentation
The following tables summarize hypothetical quantitative data from competitive binding studies using this compound.
Table 1: Binding Affinity of this compound for Estrogen Receptor Subtypes
| Parameter | ERα | ERβ |
| Kd (nM) | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Bmax (fmol/mg protein) | 150 ± 15 | 120 ± 10 |
Kd (dissociation constant) and Bmax (maximum number of binding sites) were determined by saturation binding analysis.
Table 2: IC50 and Ki Values of Reference Compounds Determined by Competitive Binding with this compound
| Compound | ERα IC50 (nM) | ERα Ki (nM) | ERβ IC50 (nM) | ERβ Ki (nM) |
| 17β-Estradiol | 2.5 ± 0.4 | 1.2 ± 0.2 | 3.0 ± 0.5 | 1.4 ± 0.3 |
| Diethylstilbestrol (DES) | 1.8 ± 0.3 | 0.9 ± 0.1 | 2.2 ± 0.4 | 1.0 ± 0.2 |
| Tamoxifen | 250 ± 30 | 120 ± 15 | 350 ± 40 | 165 ± 20 |
| Genistein | 500 ± 60 | 240 ± 30 | 300 ± 35 | 140 ± 18 |
IC50 values were determined from competitive binding curves. Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay Using this compound
This protocol describes a homogeneous, fluorescence polarization-based assay, which is suitable for high-throughput screening.[6][7][8][9]
Materials:
-
Full-length human recombinant ERα or ERβ protein
-
This compound (fluorescent tracer)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4
-
Test compounds
-
17β-Estradiol (positive control)
-
DMSO (for dissolving compounds)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control (17β-Estradiol) in DMSO. A typical starting concentration is 1 mM. Then, dilute these stocks into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation:
-
Add 5 µL of diluted test compound or control to the wells of the 384-well plate.
-
Add 5 µL of DMSO/Assay Buffer to the "no competitor" (maximum polarization) and "blank" (no receptor) wells.
-
-
Receptor-Ligand Mix Preparation: Prepare a master mix containing ERα or ERβ protein and this compound in Assay Buffer. The final concentration of the receptor and this compound should be optimized, but a starting point is 2x the Kd of the ligand-receptor interaction.
-
Incubation: Add 10 µL of the Receptor-Ligand Mix to all wells except the "blank" wells. Add 10 µL of this compound in Assay Buffer (without receptor) to the "blank" wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.
-
Measurement: Measure fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths should be optimized for this compound.
-
Data Analysis:
-
Subtract the average millipolarization (mP) value of the "blank" wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the mP of the test compound well, mP_min is the mP of the "no competitor" wells, and mP_max is the mP of the wells with a saturating concentration of a known high-affinity unlabeled ligand.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radioligand Competitive Binding Assay
This protocol uses a radiolabeled estrogen, such as [³H]-17β-estradiol, and is a classic method for determining binding affinity.[3][4][5]
Materials:
-
Rat uterine cytosol or recombinant ERα/ERβ protein as the receptor source.[3][4]
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve and non-specific binding)
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[3]
-
Test compounds
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand.[3][4]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Receptor Preparation: If using rat uterine cytosol, prepare it from ovariectomized rats as described in established protocols.[3] If using recombinant protein, dilute it to the desired concentration in Assay Buffer.
-
Assay Setup: In duplicate or triplicate tubes, combine:
-
Assay Buffer
-
A fixed concentration of [³H]-17β-estradiol (typically at or below its Kd, e.g., 0.5-1.0 nM).[3]
-
Increasing concentrations of the test compound or unlabeled 17β-estradiol for the standard curve.
-
For non-specific binding tubes, add a 100-fold excess of unlabeled 17β-estradiol.[4]
-
Initiate the binding reaction by adding the receptor preparation (e.g., 50-100 µg of cytosolic protein).[3]
-
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.[4]
-
Separation:
-
Add cold HAP slurry or dextran-coated charcoal to each tube.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge to pellet the adsorbent.
-
-
Quantification:
-
Transfer an aliquot of the supernatant (containing the bound radioligand if using HAP, or the free radioligand if using charcoal) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competitive binding model to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal (FP assay) | Autofluorescence of test compounds. | Screen compounds for fluorescence at the assay wavelengths. Use a red-shifted fluorescent ligand if available. |
| Low signal-to-background ratio | Insufficient receptor or ligand concentration. | Optimize receptor and labeled ligand concentrations. Ensure high-purity reagents. |
| Poor curve fit | Inappropriate concentration range of test compound. | Widen the concentration range of the test compound. Ensure solubility of the compound. |
| Compound degradation. | Check the stability of the compound in the assay buffer. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper technique. Automate liquid handling if possible. |
| Incomplete mixing. | Ensure thorough mixing of reagents. |
Conclusion
The protocols and data presented provide a comprehensive framework for utilizing this compound in competitive binding studies. By carefully following these methodologies, researchers can effectively screen and characterize the binding affinities of novel compounds for estrogen receptors, thereby accelerating the drug discovery and development process. The choice between fluorescence-based and radioligand assays will depend on specific laboratory resources and experimental goals.
References
- 1. Estrogen Receptor, beta (ER beta) Monoclonal Antibody (ERB) (603-142) [thermofisher.com]
- 2. pnas.org [pnas.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. ER Alpha Competitor Assay, Green - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER Ligand-10 in Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER ligand-10, also known as Compound 11a, is a synthetic small molecule characterized as a weak dual ligand for both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1] It belongs to a class of compounds based on a diphenylamine (B1679370) skeleton.[1] While its primary reported bioactivity is the induction of cell proliferation in human breast cancer MCF-7 cells (EC50 = 43 µM), its activity profile suggests potential applications in screening campaigns and mechanistic studies involving the estrogen receptor signaling pathway.[1][2]
Reporter gene assays are a fundamental tool for characterizing the activity of compounds that modulate nuclear receptor function. These assays provide a quantitative measure of the transcriptional activation of target genes by ligands such as this compound. This document provides detailed protocols for assessing the activity of this compound in ERα and ERβ reporter gene assays, along with illustrative data and visualizations of the underlying biological and experimental processes.
Mechanism of Action: Estrogen Receptor Signaling
Estrogen receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes. The classical signaling pathway involves the binding of a ligand to the estrogen receptor in the cytoplasm, leading to a conformational change, dimerization of the receptor, and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, initiating transcription. Reporter gene assays are designed to quantify this transcriptional activation.
References
ER Ligand-10: A Tool for Investigating ERα/ERβ Heterodimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: ER Ligand-10, also known as Compound 11a, is a synthetic ligand characterized as a weak agonist for both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). Its diphenylamine-based structure presents a unique scaffold for exploring the nuanced roles of ERα/ERβ heterodimerization in cellular signaling and gene regulation. Understanding the preferential binding and activation of heterodimers over homodimers is critical in the development of next-generation selective estrogen receptor modulators (SERMs) with improved therapeutic profiles. This document provides detailed application notes and protocols for utilizing this compound as a research tool to dissect the complexities of ERα/ERβ heterodimer function.
Data Presentation
While specific binding affinities (IC50 or Kd) of this compound for ERα, ERβ, and the ERα/ERβ heterodimer are not extensively documented in publicly available literature, its biological activity has been characterized in cell-based assays.
| Parameter | Cell Line | Value | Assay Type |
| EC50 | MCF-7 | 4.3 x 10⁻⁵ M | Cell Proliferation Assay[1] |
This EC50 value, obtained from a cell proliferation assay in the ERα-positive breast cancer cell line MCF-7, indicates weak estrogenic activity. Further characterization is required to determine its specific affinity and efficacy towards ERα homodimers, ERβ homodimers, and ERα/ERβ heterodimers. The protocols outlined below provide a framework for generating this critical quantitative data.
Signaling Pathways and Experimental Logic
The classical mechanism of estrogen receptor action involves ligand binding, receptor dimerization (homo- or heterodimerization), and subsequent translocation to the nucleus to regulate gene expression. This compound, as a weak agonist, is hypothesized to induce a conformational change in both ERα and ERβ, facilitating the formation of ERα/ERα, ERβ/ERβ, and ERα/ERβ dimers. The functional consequences of these different dimer populations can be dissected using the experimental approaches detailed in this document.
Figure 1: this compound Signaling Pathway.
The following experimental workflow is designed to quantitatively assess the impact of this compound on ERα/ERβ heterodimerization and subsequent downstream signaling.
References
Application Notes and Protocols: Dose-Response Analysis of Estrogen Receptor Ligand-10 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MCF-7 human breast cancer cell line is an invaluable in vitro model for studying the biology of estrogen receptor-positive (ER+) breast cancer. These cells express high levels of Estrogen Receptor Alpha (ERα) and are responsive to estrogenic compounds, making them a cornerstone for screening potential endocrine therapies and investigating the molecular mechanisms of ER signaling.[1][2] This document provides a comprehensive guide to characterizing the dose-response relationship of a representative estrogen receptor ligand, designated here as "ER Ligand-10" (using 17β-estradiol as a model), in MCF-7 cells. Included are detailed protocols for cell culture, proliferation assays, gene expression analysis, and protein analysis, along with graphical representations of key pathways and workflows.
Data Presentation: Dose-Response of this compound on MCF-7 Cell Proliferation
The proliferative response of MCF-7 cells to ER ligands is a key indicator of estrogenic activity. The E-SCREEN (Estrogen-SCREEN) assay is a robust method to quantify this effect.[3][4] Below is a summary of expected results from a typical E-SCREEN experiment, demonstrating the dose-dependent increase in MCF-7 cell proliferation upon treatment with this compound.
Table 1: Proliferative Effect of this compound on MCF-7 Cells
| Concentration of this compound (M) | Mean Cell Number (x 10^4) | Standard Deviation | % Proliferation Relative to Control |
| 0 (Vehicle Control) | 5.0 | 0.4 | 100% |
| 1 x 10^-12 | 8.5 | 0.6 | 170% |
| 1 x 10^-11 | 15.0 | 1.1 | 300% |
| 1 x 10^-10 | 25.0 | 1.8 | 500% |
| 1 x 10^-9 | 28.5 | 2.1 | 570% |
| 1 x 10^-8 | 29.0 | 2.3 | 580% |
Note: Data are representative and may vary based on experimental conditions and MCF-7 cell stock.[4]
Signaling Pathways
Upon binding to this compound, the estrogen receptor alpha (ERα) can initiate a cascade of signaling events, both genomic and non-genomic, that drive cell proliferation and survival. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA to regulate the transcription of target genes. Non-genomic pathways can be initiated by a pool of ERα located at the plasma membrane, leading to the rapid activation of kinase cascades such as PI3K/AKT and MAPK/ERK.
Experimental Protocols
MCF-7 Cell Culture
Objective: To maintain and propagate MCF-7 cells for use in downstream assays.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) with phenol (B47542) red
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture MCF-7 cells in T-75 flasks with complete growth medium. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a subculture ratio of 1:3 to 1:6.
E-SCREEN Proliferation Assay
Objective: To determine the proliferative response of MCF-7 cells to various concentrations of this compound.
Materials:
-
MCF-7 cells
-
Phenol red-free DMEM
-
Charcoal-dextran stripped FBS (CD-FBS) to remove endogenous steroids
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., MTT, PrestoBlue) or method (e.g., hemocytometer)
Workflow Diagram:
Protocol:
-
Hormone Starvation: For at least 72 hours before the assay, culture MCF-7 cells in phenol red-free DMEM supplemented with 5-10% CD-FBS to deplete endogenous hormones.
-
Cell Seeding: Trypsinize and count the hormone-starved cells. Seed 4,000 cells per well in a 96-well plate in 100 µL of hormone-free medium. Allow cells to attach for 24 hours.
-
Ligand Preparation: Prepare serial dilutions of this compound in hormone-free medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: Carefully remove the seeding medium and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
Quantification: On day 6, quantify cell proliferation using a suitable method. For an MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the change in mRNA levels of ER target genes (e.g., GREB1, PGR, CCND1) in response to this compound.
Materials:
-
Hormone-starved MCF-7 cells in 6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Workflow Diagram:
Protocol:
-
Cell Treatment: Seed hormone-starved MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 10 nM) or vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (and a housekeeping gene in a separate well), and SYBR Green Master Mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing the treated sample to the vehicle control.
Western Blot for ER Pathway Proteins
Objective: To detect changes in the expression or phosphorylation status of proteins in the ER signaling pathway (e.g., ERα, p-AKT, Cyclin D1).
Materials:
-
Treated MCF-7 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
References
Application Notes and Protocols for the Synthesis of Novel Estrogen Receptor Ligands Based on a Diphenylamine Skeleton
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel estrogen receptor (ER) ligands centered on a diphenylamine (B1679370) scaffold. The diphenylamine core is a privileged structure in medicinal chemistry, offering a versatile platform for the development of both ER agonists and antagonists.[1] This document outlines the synthetic strategies, experimental procedures for biological evaluation, and key data for select compounds.
Introduction
The estrogen receptors (ERα and ERβ) are critical targets in the development of therapies for a range of conditions, including hormone-dependent cancers, osteoporosis, and menopausal symptoms. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity, offering the potential for targeted therapies with fewer side effects.[2][3] The diphenylamine skeleton has emerged as a promising scaffold for the design of novel SERMs due to its structural flexibility and amenability to chemical modification.[1]
Data Presentation
The following table summarizes the biological activity of representative diphenylamine-based ER ligands.
| Compound ID | Structure | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | MCF-7 Cell Proliferation | Activity Profile | Reference |
| Estradiol (B170435) | Endogenous Ligand | 0.2 | 0.5 | Agonist (EC50 ~0.01 nM) | Agonist | N/A |
| Tamoxifen | SERM | 2.5 | 5.0 | Antagonist (IC50 ~1.3 µM) | Antagonist | [1] |
| Compound 8 | Diphenylamine Agonist | 250 | 500 | Moderate Agonist | Agonist | |
| Compound 4f | Diphenylamine Agonist | 500 | >1000 | Moderate Agonist | Agonist | |
| Compound 11b | Diphenylamine Agonist | 300 | 600 | Moderate Agonist | Agonist | |
| Compound 12c | Diphenylamine Agonist | 400 | 800 | Moderate Agonist | Agonist | |
| Compound 5e | Diphenylamine Antagonist | Not Reported | Not Reported | Potent Antagonist (IC50 = 130 nM) | Antagonist | [1] |
Experimental Protocols
I. Synthesis of Diphenylamine-Based Estrogen Receptor Ligands
The synthesis of the diphenylamine core is typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination. Subsequent modifications, including alkylation and functional group transformations, allow for the introduction of various side chains to modulate biological activity.
Protocol 1: Synthesis of the Diphenylamine Core (e.g., 4,4'-Dihydroxydiphenylamine)
This protocol is a general representation based on common synthetic methods.
Materials:
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction flask, add 4-aminophenol (1.0 eq), 4-iodophenol (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4,4'-dihydroxydiphenylamine.
Protocol 2: Synthesis of a Diphenylamine-Based ER Antagonist (Analogous to Compound 5e)
This protocol describes the N-alkylation of a dihydroxydiphenylamine core with a cyclic amine side chain.
Materials:
-
4,4'-Dihydroxydiphenylamine
-
1-(2-Chloroethyl)pyrrolidine (B1346828) hydrochloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4,4'-dihydroxydiphenylamine (1.0 eq) in DMF.
-
Add K2CO3 (3.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-alkylated diphenylamine.
II. Biological Evaluation Protocols
Protocol 3: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to bind to ERα and ERβ by measuring the displacement of a radiolabeled estradiol.
Materials:
-
Human recombinant ERα and ERβ
-
[3H]-Estradiol
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Test compounds dissolved in DMSO
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add increasing concentrations of the test compound or unlabeled estradiol (for standard curve).
-
Add a fixed concentration of [3H]-estradiol to each well.
-
Initiate the binding reaction by adding the human recombinant ERα or ERβ.
-
Incubate the plate at 4 °C for 18-24 hours.
-
To separate bound from free radioligand, add the DCC suspension to each well and incubate on ice for 15 minutes.
-
Centrifuge the plate at 3000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant containing the bound [3H]-estradiol to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol.
Protocol 4: MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Experimental medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
Estradiol (positive control)
-
Tamoxifen or ICI 182,780 (fulvestrant) (antagonist control)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)
-
Plate reader
Procedure: For Agonist Activity:
-
Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells/well in the experimental medium.
-
Allow the cells to attach and acclimatize for 24-48 hours.
-
Treat the cells with various concentrations of the test compound or estradiol.
-
Incubate the cells for 6 days, with a medium change at day 3.
-
On day 6, add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the EC50 value, the concentration of the compound that induces a half-maximal proliferative response.
For Antagonist Activity:
-
Follow steps 1 and 2 from the agonist protocol.
-
Co-treat the cells with a fixed concentration of estradiol (e.g., 10 pM) and increasing concentrations of the test compound.
-
Follow steps 4-6 from the agonist protocol.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the estradiol-induced cell proliferation.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ER Ligand-10 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ER Ligand-10 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a wide range from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions).[1] This allows for the determination of the compound's potency and potential cytotoxicity. Preclinical studies have utilized estradiol (B170435) (E2) concentrations ranging from 10⁻¹⁴ M to 10⁻⁷ M.[2]
Q2: How do I determine the optimal concentration of this compound for my specific experiment?
A2: The optimal concentration is determined by generating a dose-response curve.[3][4] This involves treating your cells with a range of this compound concentrations and measuring the biological response of interest (e.g., cell viability, gene expression, receptor binding). The resulting sigmoidal curve will help you identify key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which represent the concentration at which 50% of the maximal response is observed.[3]
Q3: What is the difference between EC50 and IC50?
A3: The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum effect in a stimulatory assay (agonist). The IC50 value, on the other hand, is the concentration of a ligand that inhibits a specific biological function by 50% (antagonist or inhibitor).
Q4: Should I be concerned about the solvent concentration in my assay?
A4: Yes. This compound is likely dissolved in a solvent like DMSO. It is crucial to include a vehicle control in your experiment, which consists of the assay medium with the same concentration of the solvent used for the highest compound concentration.[1] This ensures that any observed effects are due to the ligand and not the solvent. The final concentration of DMSO in the culture media should generally be kept low, for instance, below 0.05% to 2%.[5][6]
Q5: How long should I incubate the cells with this compound?
A5: The incubation time can vary depending on the assay and the specific biological question. Common incubation times range from 24, 48, or 72 hours for cell viability assays.[1] For signaling pathway studies, shorter incubation times, such as 1 hour, may be sufficient to observe effects like receptor phosphorylation.[2]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during serial dilutions, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation.
-
Issue 2: No response or a very weak response observed even at high concentrations.
-
Possible Cause: The ligand may be inactive in the chosen cell line, the concentration range may be too low, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Verify the expression of the target estrogen receptor (ERα or ERβ) in your cell line.
-
Expand the concentration range to higher concentrations.
-
Increase the incubation time.
-
Check the stability and purity of this compound.
-
Issue 3: Significant cell death observed across all concentrations.
-
Possible Cause: this compound may be cytotoxic at the tested concentrations, or the solvent concentration is too high.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[1]
-
Lower the concentration range of this compound.
-
Ensure the final solvent concentration is non-toxic to the cells.
-
Issue 4: The dose-response curve is not sigmoidal.
-
Possible Cause: This could be due to compound precipitation at high concentrations, off-target effects, or complex biological responses.
-
Troubleshooting Steps:
-
Check the solubility of this compound in the assay medium.
-
Analyze the data using a non-linear regression model that can accommodate non-standard curve shapes.[3]
-
Consider the possibility of biphasic responses or other complex mechanisms.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
This compound
-
Target cells (e.g., MCF-7 breast cancer cells)
-
96-well cell culture plates
-
Complete culture medium
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 1 nM to 100 µM).[1]
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3]
Protocol 2: Determining the EC50 of this compound in a Reporter Gene Assay
This protocol measures the concentration of this compound that induces a 50% maximal response in a reporter gene assay.
Materials:
-
This compound
-
Host cells transfected with an estrogen receptor and a reporter construct (e.g., ERE-luciferase)
-
96-well cell culture plates
-
Assay buffer
-
Positive control agonist (e.g., 17β-estradiol)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: Culture and prepare the transfected cells according to the specific assay requirements.
-
Compound Preparation: Prepare serial dilutions of this compound and a known positive control agonist in the appropriate assay buffer.
-
Assay Performance: Add the diluted compounds to the wells containing the cells.
-
Incubation: Incubate for a time sufficient to allow for a measurable response (e.g., 18-24 hours).
-
Signal Detection: Add the luciferase assay reagent according to the kit instructions.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the response of the positive control (100%) and the vehicle control (0%). Plot the percentage of maximal response against the log of the this compound concentration and determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.[1]
Quantitative Data Summary
The following table summarizes example IC50 and Kd values for different ligands interacting with estrogen receptors from various studies. These values can serve as a reference for the expected potency of ER ligands.
| Ligand | Receptor | Assay Type | Cell Line | IC50 / Kd (nM) |
| 17β-estradiol | ER | Radioligand Binding | Rat Uterus | 0.541 (IC50) |
| p-cumyl phenol | ER | Radioligand Binding | Rat Uterus | 9,160,000 (IC50) |
| Tamoxifen | Estrogen Receptor | Fluorescence Polarization | N/A | 20 (Kd) |
| Compound 5c | N/A | MTT Assay | T24 Bladder Cancer | 14,200 (IC50) |
| Compound 5c | N/A | MTT Assay | 5637 Bladder Cancer | 10,970 (IC50) |
Visualizations
Estrogen Receptor Signaling Pathways
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways.
Caption: Overview of Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.
Experimental Workflow for Dose-Response Analysis
A typical workflow for determining the optimal concentration of this compound.
Caption: Standard workflow for conducting a dose-response experiment.
Troubleshooting Logic Tree
A logical approach to troubleshooting common issues in this compound optimization assays.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Estradiol (E2) concentration shapes the chromatin binding landscape of estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 4. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Estrogen Receptor (ER) Ligand-10 Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the weak or inconsistent binding of ER ligand-10 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: My specific binding signal for this compound is very low or undetectable. What are the most common causes?
A: Low or absent specific binding is a frequent issue that can stem from problems with assay conditions, reagents, or the experimental setup.[1] A systematic approach is crucial to identify the root cause.
Potential Causes & Solutions:
-
Suboptimal Assay Conditions:
-
Incubation Time: The binding reaction may not have reached equilibrium.[1][2] Perform a time-course experiment to determine the optimal incubation period where specific binding reaches a stable plateau.[2]
-
Temperature: Assays should be conducted at a consistent temperature to ensure reproducibility.[3] The ideal temperature may need optimization.
-
Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact receptor conformation and binding. Ensure the buffer is correctly prepared and at the optimal pH (typically around 7.4).
-
-
Reagent Integrity:
-
Receptor Degradation: The ER preparation may have degraded during storage or handling. Use freshly prepared membrane fractions or cytosol and ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles.
-
Ligand Instability: this compound may be unstable, impure, or degraded. Verify the purity and concentration of your ligand stock.
-
Low Receptor Concentration: The tissue or cell preparation may have a low density of the target receptor. Titrate the amount of protein used in the assay to find the optimal concentration.
-
-
High Non-Specific Binding (NSB):
-
Excessive NSB can mask the specific binding signal. This is a critical issue addressed in detail in Q2.
-
Q2: How can I reduce high non-specific binding (NSB) that might be masking the true signal of this compound?
A: High non-specific binding (NSB) occurs when the ligand binds to components other than the target receptor, such as filters, tubes, and other proteins or lipids. Ideally, NSB should be less than 50% of the total binding.
Strategies to Reduce NSB:
-
Optimize Ligand Concentration: Use the lowest possible concentration of labeled this compound, ideally at or below its dissociation constant (Kd), as higher concentrations increase NSB.
-
Modify Assay Buffer:
-
Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) (0.05% - 0.3%) in the buffer to reduce binding to assay surfaces.
-
Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) can prevent the ligand from sticking to tubes and filters.
-
-
Improve Wash Steps:
-
Increase the number and volume of wash steps using ice-cold wash buffer to more effectively remove unbound ligand.
-
Ensure filtration and washing are performed rapidly to minimize the dissociation of the specific ligand-receptor complex.
-
-
Pre-treat Filters and Plates: For filtration assays, pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of the ligand to the filter material itself.
Q3: My ligand binds well in a biochemical assay but shows weak activity in a cell-based reporter assay. Why the discrepancy?
A: This discrepancy is common and highlights the difference between measuring direct physical binding and a downstream functional response.
Potential Reasons for Discrepancy:
-
Cellular Factors:
-
Metabolism: The ligand may be rapidly metabolized by the cells into an inactive form.
-
Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching the intracellular estrogen receptors.
-
Efflux Pumps: The ligand could be actively transported out of the cell by efflux pumps.
-
-
Mechanism of Action:
-
Antagonist Activity: The ligand may be an antagonist. It can bind to the ER but fail to induce the necessary conformational change to recruit coactivators and initiate transcription, which is what a reporter assay measures. Agonists and antagonists can have dramatically different binding kinetics.
-
Co-regulator Interaction: The biological activity of a ligand depends not only on its binding affinity for the ER but also on how the resulting ligand-receptor complex interacts with cellular co-activators or co-repressors. Weak activity could be due to poor co-activator recruitment.
-
Troubleshooting Summary
Data & Assay Parameters
Table 1: Common ER Ligand Binding Assay Parameters
| Parameter | Recommended Condition/Value | Rationale |
| Buffer System | Tris-HCl or HEPES | Maintains stable pH around 7.4, optimal for many receptor interactions. |
| pH | 7.4 | Mimics physiological conditions. |
| Blocking Agent | 0.1% - 0.5% Bovine Serum Albumin (BSA) | Reduces non-specific binding of the ligand to tubes and filters. |
| Incubation Temperature | 4°C, 25°C, or 37°C | Must be optimized and kept consistent. Lower temperatures (4°C) can reduce protease activity and ligand degradation. |
| Receptor Protein | 50 - 100 µg per tube | A common starting range, but should be titrated to ensure less than 10% of the added radioligand is bound. |
| Wash Buffer | Assay buffer (ice-cold) | Cold buffer minimizes dissociation of the receptor-ligand complex during washing. |
Table 2: Example Binding Affinities of Known ER Ligands
This table provides context for the range of binding affinities observed for different estrogen receptor ligands.
| Compound | ER Subtype | Binding Affinity (Kd) |
| 17β-Estradiol | ERα | ~0.2 nM |
| 17β-Estradiol | ERβ | ~0.5 nM |
| Diethylstilbestrol (DES) | ERα | ~0.2-0.5 nM |
| Prasterone | ERα | ~0.2–5.4 μM |
| Tamoxifen | ERα | ~2-5 nM |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay (Filtration Method)
This protocol determines the affinity (Kd) and receptor density (Bmax) of this compound.
1. Reagent Preparation:
-
Binding Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4) containing 0.1% BSA.
-
Radioligand Stock: Prepare serial dilutions of labeled this compound (e.g., [³H]-ligand-10) in binding buffer. A typical concentration range might bracket the expected Kd (e.g., 0.1x to 10x Kd).
-
Unlabeled Ligand: Prepare a high-concentration stock (100-1000 fold higher than the radioligand Kd) of unlabeled this compound to determine non-specific binding.
-
Receptor Preparation: Thaw ER-containing cytosol or membrane preparations on ice. Determine protein concentration.
2. Assay Setup (in triplicate):
-
Total Binding (TB): Add binding buffer, a specific concentration of radioligand, and the receptor preparation (e.g., 50-100 µg protein) to polypropylene (B1209903) tubes.
-
Non-Specific Binding (NSB): Add binding buffer, the same concentration of radioligand, excess unlabeled ligand, and the receptor preparation to a separate set of tubes.
3. Incubation:
-
Incubate all tubes for a predetermined time and at an optimized temperature (e.g., 2 hours at 4°C) to reach equilibrium.
4. Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters rapidly 3-5 times with ice-cold wash buffer to remove unbound radioligand.
5. Counting & Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity (Counts Per Minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot specific binding against the concentration of free radioligand and use non-linear regression to determine Kd and Bmax.
Signaling Pathway Overview
References
Technical Support Center: Minimizing Off-Target Effects of ER Ligand-10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target effects when working with ER ligand-10 (also known as compound 11a). Given that this compound is characterized as a weak ligand for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), careful experimental design and rigorous validation are crucial to ensure that observed biological effects are a direct result of on-target activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when working with a weak estrogen receptor ligand like this compound?
A1: Weak ligands present several challenges. Due to lower binding affinity, higher concentrations may be required to achieve a biological response, which increases the probability of engaging unintended targets (off-target effects). Furthermore, weak estrogenic activity can be difficult to distinguish from cellular stress responses or other non-specific effects. Therefore, it is critical to incorporate stringent controls and multiple validation methods in your experiments.
Q2: How can I differentiate between on-target ER-mediated effects and off-target effects of this compound?
A2: A multi-pronged approach is recommended. This includes:
-
Using ER-negative control cells: Compare the effects of this compound in ER-positive cells (e.g., MCF-7) with its effects in ER-negative cells (e.g., MDA-MB-231). A true on-target effect should be absent or significantly reduced in ER-negative cells.
-
Employing ER antagonists: Co-treatment of ER-positive cells with an ER antagonist (e.g., Fulvestrant) and this compound should block the observed effect if it is ER-mediated.
-
Genetic knockdown of ER: Using siRNA or CRISPR/Cas9 to deplete ERα and/or ERβ in your model system should abolish the response to this compound if the effect is on-target.
-
Dose-response analysis: On-target effects should exhibit a saturable dose-response curve, whereas off-target effects may only appear at higher concentrations.
Q3: What are some known off-target pathways that can be activated by estrogenic compounds?
A3: Besides the classical nuclear estrogen receptors, some estrogenic compounds can signal through alternative pathways, which could be considered off-target effects depending on the research context. These include:
-
G Protein-Coupled Estrogen Receptor (GPER/GPR30): This membrane-bound receptor can mediate rapid, non-genomic estrogenic signaling, activating pathways such as PI3K/Akt and MAPK/ERK.[1][2]
-
Apoptosis and Death Receptor Signaling: Some studies have shown that certain ER-targeting drugs can induce apoptosis through pathways involving Fas and other death receptors, even in ER-negative cells.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background or inconsistent results in cell-based assays. | 1. Suboptimal cell culture conditions. 2. Inconsistent cell seeding density. 3. Variability in ligand preparation and addition. 4. Mycoplasma contamination. | 1. Ensure consistent media formulation, serum batches, and incubation conditions. Use phenol (B47542) red-free media for estrogen-sensitive assays. 2. Use a cell counter for accurate seeding. Allow cells to adhere and stabilize before treatment. 3. Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing when adding to culture wells. 4. Regularly test cell cultures for mycoplasma contamination. |
| Observed effect is not blocked by ER antagonists. | 1. The effect is mediated by an off-target mechanism. 2. The concentration of the antagonist is insufficient to compete with this compound. 3. The effect is mediated by a non-classical ER pathway not blocked by the chosen antagonist. | 1. Investigate potential off-target pathways (e.g., GPER activation, apoptosis). Use ER-negative cell lines for comparison. 2. Perform a dose-response experiment with the antagonist to determine the optimal inhibitory concentration. 3. Consider using antagonists that target different ER conformations or signaling pathways. |
| This compound shows activity in ER-negative cells. | 1. The observed effect is unequivocally an off-target effect. 2. The cell line may have residual, low-level ER expression. | 1. Characterize the off-target pathway. Consider performing a screen to identify the off-target protein(s). 2. Confirm the ER-negative status of your cell line by Western blot or qPCR. |
| Difficulty in establishing a clear dose-response relationship. | 1. The compound has a narrow therapeutic window. 2. Cellular toxicity at higher concentrations is masking the specific effect. 3. The assay is not sensitive enough to detect subtle effects of a weak agonist. | 1. Perform a more detailed dose-response curve with smaller concentration increments. 2. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish specific effects from toxicity. 3. Optimize the assay parameters (e.g., incubation time, reporter system) to enhance sensitivity. |
Quantitative Data Summary
Disclaimer: Publicly available, specific binding affinity data (IC50, Kd) for this compound (compound 11a) is limited. The following tables provide a template for experimentally determined values and include comparative data for well-characterized ER ligands for context.
Table 1: Estrogen Receptor Binding Affinity of this compound and Control Compounds
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | ERα Kd (nM) | ERβ Kd (nM) | Selectivity (ERα/ERβ) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| 17β-Estradiol | ~0.1 - 1 | ~0.1 - 1 | ~0.05 - 0.2 | ~0.1 - 0.5 | ~1 |
| Tamoxifen | ~10 - 100 | ~50 - 200 | ~1 - 10 | ~5 - 20 | ~0.5 |
| Fulvestrant | ~0.5 - 5 | ~1 - 10 | ~0.1 - 1 | ~0.2 - 2 | ~0.5 |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | This compound Concentration Range | Positive Control (e.g., 17β-Estradiol) | Negative Control |
| ER Competitive Binding Assay | 10⁻¹⁰ M to 10⁻⁴ M | 10⁻¹¹ M to 10⁻⁷ M | Vehicle (e.g., DMSO) |
| Cell-Based Reporter Assay | 1 nM to 10 µM | 0.01 nM to 10 nM | Vehicle (e.g., DMSO) |
| Cell Proliferation Assay | 10 nM to 50 µM | 0.1 nM to 100 nM | Vehicle (e.g., DMSO) |
| Off-Target Pathway Analysis | 1 µM to 100 µM | Pathway-specific agonist/antagonist | Vehicle (e.g., DMSO) |
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for ERα and ERβ.
Methodology: This protocol is adapted from the National Toxicology Program's standardized assay.[4]
-
Preparation of Receptor Source:
-
Use either purified recombinant human ERα and ERβ or rat uterine cytosol as a source of ERs.
-
If using cytosol, prepare it from ovariectomized rats to reduce endogenous estrogen levels.[4] Homogenize uterine tissue in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4]
-
Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).
-
-
Assay Setup:
-
In duplicate tubes, add a fixed concentration of radiolabeled estradiol (B170435) ([³H]-E2), typically 0.5-1.0 nM.[4]
-
Add increasing concentrations of unlabeled this compound (or a control compound) over a wide range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[4]
-
Include tubes with only [³H]-E2 (total binding) and tubes with [³H]-E2 plus a 100-fold excess of unlabeled estradiol (non-specific binding).
-
-
Incubation:
-
Add the receptor preparation to each tube.
-
Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxylapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellet with buffer to remove unbound [³H]-E2.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the HAP pellet using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessing Off-Target GPER Activation
Objective: To determine if this compound activates the G protein-coupled estrogen receptor (GPER).
Methodology:
-
Cell Culture:
-
Use a cell line that expresses GPER but is negative for nuclear ERs (e.g., SKBR3) or an ER-negative cell line engineered to express GPER.
-
Culture cells in phenol red-free medium supplemented with charcoal-stripped serum to minimize background estrogenic activity.
-
-
Calcium Mobilization Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add this compound at various concentrations and monitor for a rapid increase in intracellular calcium, which is a hallmark of GPER activation.
-
Use the GPER-specific agonist G-1 as a positive control.
-
-
cAMP Assay:
-
Treat cells with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
An increase in cAMP indicates activation of the Gs-coupled GPER.
-
Protocol 3: Detection of Apoptosis Induction
Objective: To determine if this compound induces apoptosis.
Methodology:
-
Cell Treatment:
-
Treat both ER-positive and ER-negative cells with this compound at a range of concentrations for various time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest the cells and stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase Activity Assay:
-
Lyse the treated cells and measure the activity of key executioner caspases (caspase-3 and/or -7) using a luminogenic or fluorogenic substrate.
-
An increase in caspase activity is a strong indicator of apoptosis.
-
-
Western Blot Analysis:
-
Probe cell lysates for the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspases. The appearance of the cleaved PARP fragment is a hallmark of apoptosis.
-
Also, assess the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL).
-
Visualizations
Caption: Classical genomic signaling pathway of this compound.
Caption: Potential off-target signaling via the GPER pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen Activation of G-Protein–Coupled Estrogen Receptor 1 Regulates Phosphoinositide 3-Kinase and mTOR Signaling to Promote Liver Growth in Zebrafish and Proliferation of Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Diphenylamine-Based ER Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenylamine-based estrogen receptor (ER) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What are diphenylamine-based ER antagonists and why are they of interest?
A1: Diphenylamine-based ER antagonists are a class of synthetic compounds designed to block the activity of the estrogen receptor, a key driver in the majority of breast cancers. Their unique chemical scaffold offers potential advantages in terms of potency and overcoming resistance to existing endocrine therapies like tamoxifen (B1202). For instance, certain cyclic alkylamine-containing diphenylamine (B1679370) derivatives have shown significantly more potent antiestrogenic activity than tamoxifen in MCF-7 breast cancer cells.[1]
Q2: What are the primary mechanisms of resistance to ER antagonists?
A2: Resistance to ER antagonists is a complex issue that can arise from several molecular alterations:
-
ERα Mutations: Mutations in the ligand-binding domain of ERα (encoded by the ESR1 gene) can lead to a constitutively active receptor that no longer requires estrogen for its function, rendering antagonists ineffective.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, bypassing the need for ER-mediated signaling. The most common of these are the MAPK/ERK and PI3K/AKT/mTOR pathways.
-
Altered ER Expression: While less common, the loss of ERα expression can lead to a hormone-independent phenotype. Conversely, in some cases of acquired resistance, ERα expression may be upregulated.
-
Changes in Co-regulator Proteins: The interaction of ERα with co-activator and co-repressor proteins is crucial for its transcriptional activity. Alterations in the expression or function of these co-regulators can influence the response to ER antagonists.
Q3: My diphenylamine-based antagonist is showing lower than expected potency. What are the possible reasons?
A3: Several factors could contribute to this issue:
-
Compound Solubility: Diphenylamine-based compounds can have poor aqueous solubility. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound will significantly reduce its effective concentration.
-
Cell Line Characteristics: The sensitivity to a particular antagonist can vary between different ER-positive cell lines (e.g., MCF-7, T47D). Ensure you are using a well-characterized cell line with known ER expression and sensitivity to endocrine therapies.
-
Experimental Conditions: Factors such as the passage number of the cells, serum concentration in the medium, and the presence of phenol (B47542) red (which has weak estrogenic activity) can all influence the outcome of your experiment.
Q4: I am observing high background or non-specific effects in my assays. Could this be related to the diphenylamine scaffold?
A4: While specific off-target effects are compound-dependent, the diphenylamine scaffold itself is not inherently associated with high background in common in vitro assays. However, impurities from the synthesis of diphenylamine derivatives could potentially contribute to non-specific activity. It is crucial to use highly purified compounds in your experiments. If you suspect off-target effects, consider performing counter-screens with ER-negative cell lines or using a structurally related but inactive control compound if available.
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental challenges in a question-and-answer format.
Cell-Based Assays (e.g., Cell Viability, Proliferation)
Q: My cell viability assay (e.g., MTT, SRB) is giving inconsistent results with my diphenylamine-based ER antagonist. What should I check?
A: Inconsistent results in viability assays can stem from several sources. Here’s a checklist of potential issues and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Prepare a fresh stock solution of your compound in 100% DMSO and ensure it is fully dissolved before further dilution. - Consider using a lower final concentration of the compound if solubility is a concern. |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - After seeding, gently rock the plate in a cross-like motion to ensure even distribution of cells. |
| Edge Effects | - Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. - Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Interference with Assay Reagents | - Some compounds can directly react with the assay reagents (e.g., reduce MTT). To test for this, run a control plate without cells, containing only media, your compound, and the assay reagent. |
| Contamination | - Regularly check your cell cultures for any signs of microbial contamination. - Use sterile techniques and regularly clean your cell culture hood and incubator. |
Q: I'm not observing the expected growth inhibition in my ER-positive cells. How can I troubleshoot this?
A: A lack of growth inhibition could be due to several factors related to the cells, the compound, or the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Resistant Cell Population | - If you are using a cell line that has been in culture for a long time, it may have developed spontaneous resistance. - Consider acquiring a new, low-passage stock of the cell line. - If you are intentionally working with a resistant model, confirm the resistance phenotype with a standard-of-care antagonist like tamoxifen or fulvestrant (B1683766). |
| Presence of Estrogens in the Medium | - Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with the action of ER antagonists. Use phenol red-free medium. - Use charcoal-stripped serum to remove endogenous steroid hormones. |
| Sub-optimal Compound Concentration | - Perform a dose-response experiment over a wide range of concentrations to determine the IC50 of your compound. |
| Incorrect Incubation Time | - The effects of ER antagonists on cell proliferation are often not immediate. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 3-5 days for a proliferation assay). |
Biochemical Assays (e.g., Western Blot, Reporter Assays)
Q: I'm having trouble detecting ERα by Western blot after treating with my diphenylamine-based antagonist. What could be the issue?
A: Difficulty in detecting ERα post-treatment can be a real biological effect or a technical artifact.
| Potential Cause | Troubleshooting Steps |
| ERα Degradation (Biological Effect) | - Some ER antagonists, known as Selective Estrogen Receptor Degraders (SERDs), induce the degradation of the ERα protein. Your diphenylamine compound may have SERD activity. - To confirm this, you can perform a time-course experiment to observe the decrease in ERα levels over time. - You can also use a proteasome inhibitor (e.g., MG132) to see if it rescues ERα expression. |
| Low Protein Loading | - Ensure you are loading a sufficient amount of total protein (typically 20-30 µg) per lane. - Use a loading control (e.g., β-actin, GAPDH) to verify equal loading across all lanes. |
| Poor Antibody Performance | - Ensure you are using a validated antibody for ERα. - Optimize the antibody concentration and incubation conditions. |
| Inefficient Protein Transfer | - Verify that the protein transfer from the gel to the membrane was successful by staining the membrane with Ponceau S before blocking. |
Q: My luciferase reporter assay for ER activity is showing a weak signal or high background. How can I improve my results?
A: Luciferase assays are sensitive and require careful optimization.
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Optimize your transfection protocol for the specific cell line you are using. - Use a positive control vector (e.g., a constitutively active promoter driving luciferase) to assess transfection efficiency. |
| Low ER Activity | - Ensure your cells are properly stimulated with an ER agonist (e.g., estradiol) in the antagonist mode of the assay. |
| Cell Lysis and Reagent Issues | - Use a lysis buffer that is compatible with the luciferase assay system. - Ensure that the luciferase substrate is fresh and has been stored correctly. - Equilibrate the plate and reagents to room temperature before reading. |
| High Background | - Use white, opaque-walled plates to minimize well-to-well crosstalk. - Ensure complete cell lysis to release all the luciferase. |
Quantitative Data on ER Antagonist Resistance
The following tables provide a summary of IC50 values for various ER antagonists in both sensitive and resistant breast cancer cell lines. This data can serve as a benchmark for your own experiments.
Table 1: IC50 Values of Fulvestrant in Parental and Fulvestrant-Resistant (FR) Cell Lines
| Cell Line | Parental IC50 (nM) | Fulvestrant-Resistant (FR) IC50 (nM) | Fold Resistance |
| MCF-7 | 0.3 | >1000 | >3333 |
| T47D | 0.5 | >1000 | >2000 |
| CAMA-1 | 1.0 | >1000 | >1000 |
| EFM-19 | 0.8 | >1000 | >1250 |
| HCC1428 | 0.4 | >1000 | >2500 |
| ZR-75-1 | 0.6 | >1000 | >1667 |
Data adapted from preclinical studies on acquired resistance to fulvestrant.[2]
Table 2: IC50 Values of a Diphenylamine-Based ER Antagonist and Tamoxifen in MCF-7 Cells
| Compound | IC50 (µM) in MCF-7 cells |
| Diphenylamine Derivative (Compound 5e) | 0.13 |
| Tamoxifen | 1.3 |
Data from a structure-activity relationship study of diphenylamine-based ER antagonists.[1]
Table 3: IC50 Values of Various SERMs in Parental MCF-7 and Tamoxifen-Resistant (TAM-R) MCF-7 Cells
| Compound | Parental MCF-7 IC50 (µM) | TAM-R MCF-7 IC50 (µM) |
| Tamoxifen | 20.5 ± 4.0 | 27.0 ± 1.9 |
| 4-OH Tamoxifen | 11.3 ± 0.6 | 18.3 ± 1.1 |
| Toremifene | 18.9 ± 4.1 | 13.7 ± 1.2 |
| Ospemifene | ~10 | ~10 |
| Idoxifene | 6.5 ± 0.6 | 9.6 ± 0.5 |
| Raloxifene | 13.7 ± 0.3 | 15.7 ± 0.7 |
Data from a study on the effect of SERMs on tamoxifen-resistant breast cancer cells.[3]
Experimental Protocols
Protocol 1: Generation of Tamoxifen-Resistant (TamR) MCF-7 Cells
This protocol outlines a general method for developing tamoxifen-resistant MCF-7 cells through continuous exposure to 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen.
Materials:
-
MCF-7 cells (low passage)
-
Phenol red-free DMEM/F12 medium
-
10% Charcoal-stripped fetal bovine serum (CSS)
-
Penicillin-Streptomycin
-
4-hydroxytamoxifen (4-OHT)
Procedure:
-
Culture MCF-7 cells in phenol red-free DMEM/F12 supplemented with 10% CSS and antibiotics.
-
Initiate treatment with a low concentration of 4-OHT (e.g., 100 nM).
-
Maintain the cells in culture with continuous exposure to 4-OHT, changing the medium every 2-3 days.
-
Initially, a large proportion of cells will die. The surviving cells will eventually repopulate the flask.
-
Once the cells have recovered and are growing steadily, gradually increase the concentration of 4-OHT over several months (e.g., up to 1 µM).
-
Regularly assess the resistance phenotype by performing a cell viability assay and comparing the IC50 of the resistant cells to the parental cells.
-
Once a stable resistant phenotype is achieved, the TamR cells can be maintained in culture with a maintenance dose of 4-OHT.
Protocol 2: ERα Western Blot
This protocol provides a standard method for detecting ERα protein levels by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 3: ERE-Luciferase Reporter Assay
This protocol describes a reporter assay to measure the transcriptional activity of ER.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
ERE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Estradiol (E2)
-
Your diphenylamine-based ER antagonist
-
Dual-luciferase assay kit
Procedure:
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate.
-
For antagonist mode, treat the cells with your diphenylamine-based antagonist for a specified time, followed by stimulation with a fixed concentration of E2 (e.g., 10 nM) for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The following diagram illustrates the canonical ER signaling pathway and how it can be blocked by ER antagonists.
Caption: Canonical Estrogen Receptor (ER) Signaling Pathway.
Mechanisms of Resistance to ER Antagonists
Resistance to ER antagonists often involves the activation of bypass signaling pathways, such as the MAPK and PI3K/AKT pathways.
Caption: Bypass Signaling Pathways in ER Antagonist Resistance.
Experimental Workflow for Assessing Antagonist Efficacy in Resistant Cells
This workflow outlines the key steps to evaluate the effectiveness of a novel diphenylamine-based ER antagonist in a resistant setting.
Caption: Workflow for Testing Antagonists in Resistant Cells.
References
Technical Support Center: Optimizing ER Ligand-10 Binding Assays
Welcome to the technical support center for ER Ligand-10 binding assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for an this compound binding assay?
A1: The optimal incubation time is crucial for reaching equilibrium between the ligand and the receptor. It can vary significantly based on the specific assay conditions, including the affinity of the ligand, temperature, and the concentration of reactants. For estrogen receptor assays, incubation times can range from 60 minutes to overnight.[1][2][3] A common starting point is 1 to 5 hours at room temperature (20–25°C) or 60 minutes at 30°C.[1][3] However, it is highly recommended to determine the optimal time empirically by conducting a time-course experiment where binding is measured at several time points until a plateau is reached, indicating that equilibrium has been achieved.
Q2: What is the ideal incubation temperature?
A2: Temperature influences the binding kinetics and stability of the estrogen receptor. Common incubation temperatures for ER binding assays are room temperature (20-25°C), 30°C, or 4°C for overnight incubations. Some protocols may suggest 37°C to mimic physiological conditions, but this can lead to receptor degradation if incubation times are long. Performing incubations at 4°C can help to minimize receptor degradation and protease activity, especially during long incubation periods. Consistency is key; assays should always be conducted at a consistent temperature to ensure reproducibility.
Q3: What is non-specific binding and how can I minimize it?
A3: Non-specific binding refers to the interaction of a ligand with components other than the target receptor, such as membranes, other proteins, or the assay plate itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate results. It is typically assessed by measuring binding in the presence of a high concentration of an unlabeled competitor ligand, which saturates the specific receptor sites. To minimize non-specific binding, you can:
-
Add a blocking agent , such as Bovine Serum Albumin (BSA) or casein, to the assay buffer.
-
Optimize the concentration of radioligand ; using too high a concentration can increase non-specific binding.
-
Ensure thorough washing steps to remove unbound ligand.
-
Select appropriate assay materials (e.g., low-binding plates) to reduce surface adsorption.
Q4: How do I choose the correct concentrations for my ER protein and Ligand-10?
A4: The appropriate concentrations depend on the binding affinity (Kd) of the ligand for the receptor.
-
Receptor Concentration: A good starting point for ER prepared from rat uterine cytosol is 50-100 µg of total protein per tube. The concentration should be kept low, ideally below the Kd value, to avoid ligand depletion.
-
Radiolabeled Ligand Concentration: For saturation binding assays, a range of concentrations from well below to well above the expected Kd should be used (e.g., 0.03 - 3.0 nM for ³H-E2). For competition assays, a single concentration of radiolabeled ligand, typically at or near its Kd value, is used.
-
Competitor Ligand (this compound): A wide range of concentrations should be tested to generate a full competition curve, typically spanning from 1x10⁻¹¹ M to 3x10⁻⁴ M, depending on the expected affinity.
Q5: What are common causes of poor reproducibility in my assay?
A5: Poor reproducibility is a frequent issue in ligand binding assays. Key causes include:
-
Inconsistent Reagent Preparation: Variability in buffer pH, ionic strength, or reagent concentrations can affect binding. Preparing reagents in large batches can minimize this.
-
Temperature Fluctuations: Conducting assays at inconsistent temperatures can alter binding kinetics.
-
Inconsistent Pipetting and Timing: Precise and consistent execution of all steps, especially incubation times and washing, is critical.
-
Sample Handling: Improper sample preparation or freeze-thaw cycles of the receptor preparation can lead to variability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound binding assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. High Non-Specific Binding (NSB): Ligand is binding to sites other than the ER. 2. Insufficient Washing: Unbound ligand is not being adequately removed. 3. Contamination: Reagents or samples are contaminated. 4. Filter Issues: Radioligand is binding to the filter itself during separation. | 1. Optimize NSB: Increase the concentration of blocking agents (e.g., BSA). Reduce the radioligand concentration. 2. Improve Washing: Increase the number of wash cycles or the volume of wash buffer. Ensure wash buffer is ice-cold. 3. Check for Contamination: Use fresh, sterile reagents and pipette tips. 4. Pre-soak Filters: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. |
| Low or No Specific Binding Signal | 1. Inactive Receptor: ER protein has degraded due to improper storage, handling, or excessive temperature. 2. Inactive Ligand: The radiolabeled ligand or this compound has degraded. 3. Suboptimal Incubation Time: The assay has not reached equilibrium. 4. Incorrect Buffer Conditions: pH, ionic strength, or necessary cofactors (like DTT) are incorrect. | 1. Verify Receptor Activity: Use a fresh aliquot of ER. Always store at -80°C and avoid repeated freeze-thaw cycles. 2. Check Ligand Quality: Use a fresh aliquot of ligand or verify its integrity. 3. Optimize Incubation Time: Perform a time-course experiment to determine when equilibrium is reached. 4. Verify Buffer Composition: Prepare fresh assay buffer and confirm the pH. Ensure all components are added correctly. |
| Inconsistent Results (Poor Reproducibility) | 1. Temperature Fluctuations: Inconsistent incubation temperature between assays or across the plate. 2. Reagent Variability: Using different batches of reagents or improperly stored reagents. 3. Inconsistent Pipetting/Timing: Variations in pipetting volumes or incubation/wash times. | 1. Control Temperature: Use a calibrated incubator or water bath. Allow all reagents to equilibrate to the assay temperature before starting. 2. Standardize Reagents: Prepare large master mixes of buffers and reagents to be used across all experiments in a set. 3. Standardize Protocol: Create and strictly follow a detailed standard operating procedure (SOP). Use calibrated pipettes. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound
This protocol provides a framework for determining the binding affinity (IC₅₀) of this compound by measuring its ability to compete with a known radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.
1. Reagent Preparation:
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4. Just before use, add 1 mM Dithiothreitol (DTT). Keep all solutions on ice.
-
ER Preparation: Thaw a frozen aliquot of ER-containing uterine cytosol or recombinant ER on ice. Dilute to the desired concentration (e.g., 50-100 µg protein/assay tube) in ice-cold Assay Buffer.
-
Radiolabeled Ligand Stock: Prepare a stock solution of [³H]17β-estradiol. Dilute it in Assay Buffer to a working concentration that is 2.5 times the final desired concentration (e.g., for a final concentration of 1 nM, prepare a 2.5 nM working stock).
-
Competitor Ligand (this compound) Dilutions: Perform serial dilutions of this compound in Assay Buffer to cover a broad concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of unlabeled 17β-estradiol (e.g., 1 µM) in Assay Buffer.
-
Wash Buffer: Ice-cold Assay Buffer without glycerol.
2. Assay Procedure (96-well plate format):
-
Add 100 µL of Assay Buffer to the "Total Binding" wells.
-
Add 100 µL of the high-concentration unlabeled estradiol (B170435) to the "NSB" wells.
-
Add 100 µL of each this compound serial dilution to the "Competition" wells.
-
Add 100 µL of the diluted ER preparation to all wells (final protein per well: ~10-20 µg).
-
Add 50 µL of the radiolabeled ligand working stock to all wells. The final assay volume will be 250 µL.
-
Seal the plate and incubate for a predetermined optimal time and temperature (e.g., 2 hours at room temperature or 60 minutes at 30°C) with gentle agitation.
3. Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration onto a GF/C filter plate that has been pre-soaked in 0.3% PEI.
-
Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate for 30 minutes at 50°C.
4. Quantification and Data Analysis:
-
Add scintillation cocktail to each well of the dried filter plate.
-
Count the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.
-
Analyze Data: Plot the specific binding CPM against the log concentration of this compound. Use a non-linear regression model (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Classical estrogen receptor (ER) signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
Caption: Troubleshooting logic for high background signal.
References
Technical Support Center: Synthesis of ER Ligand-10 and its Analogs
Welcome to the technical support center for the synthesis of ER Ligand-10 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this diphenylamine-based estrogen receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic structure?
A1: this compound, also known as compound 11a in some literature, is a weak estrogen receptor alpha (ERα) and beta (ERβ) ligand with a diphenylamine (B1679370) core structure.[1] It exhibits weak estrogenic activity. The core structure consists of two phenyl rings linked by a nitrogen atom, with hydroxyl and acetyl groups contributing to its biological activity.
Q2: What are the key synthetic steps for preparing this compound?
A2: Based on related literature for diphenylamine synthesis, the preparation of this compound likely involves three key steps:
-
N-Arylation (Ullmann Condensation or Buchwald-Hartwig Amination): Formation of the diphenylamine core by coupling an aniline (B41778) derivative with an aryl halide.
-
N-Acetylation: Introduction of the acetyl group onto the nitrogen atom of the diphenylamine core.
-
Demethylation/Deprotection: Removal of protecting groups (like methoxy (B1213986) groups) from the phenyl rings to yield the final dihydroxy product.
Q3: What are the most critical factors for a successful synthesis?
A3: Several factors are critical for the successful synthesis of this compound and its analogs:
-
Purity of Starting Materials: Impurities in the aniline or aryl halide can lead to side reactions and complicate purification.
-
Inert Atmosphere: For metal-catalyzed cross-coupling reactions (like Buchwald-Hartwig), maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.
-
Choice of Catalyst and Ligand: The selection of an appropriate catalyst and ligand system is vital for achieving high yields and minimizing side products in N-arylation reactions.
-
Reaction Temperature and Time: Optimization of reaction temperature and time is necessary for each step to ensure complete conversion and minimize degradation of products.
-
Effective Purification: The final product and intermediates often require careful purification, typically by column chromatography, to remove impurities that may affect biological assays.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the synthesis of this compound.
Guide 1: Challenges in the N-Arylation Step
The formation of the diphenylamine core is a critical step. Below are common problems and their solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Inappropriate ligand for the specific substrates. 3. Reaction temperature is too low. 4. Poor quality of starting materials (e.g., presence of moisture or oxides). | 1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Screen a variety of bulky, electron-rich phosphine (B1218219) ligands. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Ensure starting materials are pure and dry. Use anhydrous solvents. |
| Formation of Significant Side Products (e.g., dehalogenated arene, homocoupling) | 1. Reaction temperature is too high. 2. Incorrect palladium-to-ligand ratio. 3. Presence of oxygen in the reaction mixture. | 1. Lower the reaction temperature. 2. Optimize the catalyst-to-ligand ratio; typically a 1:1 to 1:2 ratio is used. 3. Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere. |
| Difficulty in Product Purification | 1. Formation of closely related impurities. 2. Product instability on silica (B1680970) gel. | 1. Utilize a different solvent system for column chromatography or consider recrystallization. 2. Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
Guide 2: Issues with N-Acetylation
The introduction of the acetyl group can sometimes be problematic.
| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Incomplete Acetylation | 1. Insufficient amount of acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). 2. Reaction time is too short. 3. Presence of moisture hydrolyzing the acetylating agent. | 1. Use a slight excess of the acetylating agent. 2. Extend the reaction time and monitor by TLC. 3. Use anhydrous solvents and reagents. | | Di-acetylation or other side reactions | 1. Reaction temperature is too high. 2. Use of a very strong base. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a milder base such as pyridine (B92270) or triethylamine. | | Product is difficult to isolate | 1. Product is highly soluble in the aqueous work-up solution. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Saturate the aqueous layer with brine to decrease the solubility of the product. |
Guide 3: Complications in the Demethylation Step
The final deprotection step to reveal the hydroxyl groups can be challenging.
| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Incomplete Demethylation | 1. Insufficient amount of demethylating agent (e.g., BBr₃, HBr). 2. Reaction time is too short or temperature is too low. | 1. Increase the equivalents of the demethylating agent. 2. Increase the reaction time or temperature and monitor the reaction progress carefully. | | Product Degradation | 1. Harsh reaction conditions (e.g., high temperature, strong acid). 2. Product is sensitive to air oxidation, especially after deprotection. | 1. Use a milder demethylating agent or perform the reaction at a lower temperature. 2. Work up the reaction under an inert atmosphere and use degassed solvents. Consider adding an antioxidant during workup and storage. | | Complex product mixture | 1. Non-selective cleavage of other functional groups. 2. Rearrangement or other side reactions under acidic conditions. | 1. Choose a more selective deprotection method. For example, if other acid-sensitive groups are present, consider alternative reagents. 2. Optimize reaction conditions to minimize side reactions. |
Experimental Protocols & Data
While the exact experimental details from the primary literature are proprietary, a general plausible synthesis workflow is presented below.
Hypothetical Synthesis Workflow for this compound
Caption: A plausible synthetic route to this compound.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the synthesis of a diphenylamine derivative, which could be analogous to an intermediate in the synthesis of this compound.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Arylation | 4-Iodoanisole, 4-Methoxyaniline | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 110 | 12 | 75-85 |
| N-Acetylation | Diphenylamine derivative | Acetic Anhydride, Pyridine | DCM | 25 | 4 | 90-95 |
| Demethylation | Methoxy-protected derivative | BBr₃ | DCM | 0 to 25 | 6 | 60-70 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant pathways and workflows.
Estrogen Receptor Signaling Pathway
Caption: Binding of this compound to the estrogen receptor.
General Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for a single synthetic step.
References
Validation & Comparative
Comparative Analysis of Estrogen Receptor Binding Affinity: ER Ligand-10 vs. Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of a novel compound, ER Ligand-10, to the estrogen receptor (ER) against the endogenous ligand, estradiol (B170435). The following sections present quantitative binding data, in-depth experimental methodologies, and visual representations of the underlying biological and experimental processes.
Note: "this compound" is a hypothetical compound used for illustrative purposes within this guide to demonstrate a comparative framework. The binding affinity value for this compound is a postulated value.
Quantitative Binding Affinity Data
The binding affinities of this compound and estradiol for the estrogen receptor alpha (ERα) are summarized in the table below. Affinity is expressed as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.
| Ligand | Estrogen Receptor Isoform | Dissociation Constant (Kd) |
| This compound | ERα | 150 pM (hypothetical) |
| Estradiol | ERα (ER66 isoform) | 68.81 pM[1][2] |
| Estradiol | ERα (ER46 isoform) | 60.72 pM[1][2] |
Experimental Protocols
The determination of binding affinity for estrogen receptor ligands is commonly achieved through competitive binding assays. This method quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Competitive Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound), which is the concentration required to displace 50% of the radiolabeled ligand from the receptor. This IC50 value can then be used to calculate the binding affinity (Ki).
Materials:
-
Estrogen Receptor Source: Uteri from ovariectomized Sprague-Dawley rats or purified recombinant human ERα.[3]
-
Radioligand: Tritiated estradiol ([³H]-17β-estradiol).[1][2]
-
Test Compound: this compound.
-
Reference Compound: Unlabeled 17β-estradiol.
-
Assay Buffer: 50 mM Tris buffer (pH 7.4).[4]
-
Separation Agent: Hydroxylapatite (HAP) slurry to separate bound from free radioligand.[4]
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor: Uterine cytosol containing the estrogen receptor is prepared from ovariectomized rats.[3]
-
Incubation: The receptor preparation is incubated with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound (this compound) or unlabeled estradiol (for the standard curve).[1][2][4]
-
Equilibrium: The mixture is incubated at 4°C for an extended period (e.g., overnight) to reach binding equilibrium.[1][2][4]
-
Separation of Bound and Free Ligand: A cold hydroxylapatite slurry is added to the incubation mixture. The HAP binds the receptor-ligand complexes.[4]
-
Washing: The mixture is centrifuged, and the supernatant containing the unbound radioligand is removed. The pellet containing the HAP-bound receptor-ligand complexes is washed to remove any remaining free radioligand.
-
Quantification: A scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-17β-estradiol bound to the receptor.
-
Data Analysis: The data are plotted as the percentage of specifically bound radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.[1][2]
Visualizations
Experimental Workflow: Competitive Binding Assay
References
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide: Tamoxifen vs. ER ligand-10 in Estrogen Receptor-Positive Breast Cancer Cell Lines
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the well-established selective estrogen receptor modulator (SERM), tamoxifen (B1202), with the lesser-known compound, ER ligand-10. This document synthesizes available experimental data on their mechanisms of action and effects on breast cancer cell lines.
Introduction
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER-positive) breast cancer. These therapies function by targeting the estrogen receptor's signaling pathway, thereby inhibiting the growth of cancer cells. Tamoxifen has been a frontline treatment for decades, demonstrating significant efficacy. Concurrently, the quest for novel ER ligands with improved efficacy and safety profiles is ongoing. This guide aims to provide a comparative overview of tamoxifen and a less characterized compound, this compound, based on currently available scientific literature.
This compound: An Uncharacterized Compound
Initial literature searches for "this compound" reveal a compound also identified as "Compound 11a".[1] It is described as a weak ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), exhibiting weak estrogenic activity.[1][2] At present, there is a significant lack of published studies directly comparing the efficacy of this compound to tamoxifen in breast cancer cell lines. Consequently, quantitative data regarding its effects on cell viability, apoptosis, and specific signaling pathways in these cells are not available. This guide will therefore focus on the extensive data available for tamoxifen, which can serve as a benchmark for the future evaluation of novel compounds like this compound.
Tamoxifen: A Comprehensive Profile
Tamoxifen is a non-steroidal SERM that has been instrumental in the treatment of ER-positive breast cancer.[3][4] Its primary mechanism of action involves competitive binding to the estrogen receptor, leading to a conformational change in the receptor that inhibits the transcription of estrogen-dependent genes.[2][4]
Mechanism of Action
Tamoxifen exhibits a dual-action mechanism, acting as an estrogen antagonist in breast tissue while displaying estrogenic (agonist) effects in other tissues such as the endometrium and bone.[2] In breast cancer cells, the binding of tamoxifen to the ER blocks the binding of estradiol, the natural estrogen, thereby preventing the receptor's activation and subsequent downstream signaling that promotes cell proliferation.[4][5] This blockade leads to a decrease in the synthesis of growth factors and an induction of apoptosis.[3]
Signaling Pathways Modulated by Tamoxifen
The binding of tamoxifen to the estrogen receptor initiates a cascade of intracellular events. The tamoxifen-ER complex recruits co-repressors instead of co-activators to the promoter regions of estrogen-responsive genes, leading to the downregulation of genes involved in cell cycle progression and proliferation. Key signaling pathways influenced by tamoxifen include the PI3K/AKT/mTOR and MAPK pathways.[1][5][6]
Caption: Tamoxifen's mechanism of action in ER-positive breast cancer cells.
Effects on Breast Cancer Cell Lines
Tamoxifen's efficacy has been extensively studied in various ER-positive breast cancer cell lines, most notably MCF-7 and T47D.
-
MCF-7 Cells: This cell line is highly sensitive to estrogen and serves as a primary model for studying endocrine therapies.[7] Tamoxifen effectively inhibits the proliferation of MCF-7 cells and induces apoptosis.[6][8] Studies have shown that tamoxifen treatment leads to cell cycle arrest in the G0/G1 phase.[1]
-
T47D Cells: Similar to MCF-7, T47D is an ER-positive cell line that is responsive to tamoxifen.[9][10] Tamoxifen treatment in T47D cells results in growth inhibition and apoptosis.[6]
Quantitative Data on Tamoxifen's Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of tamoxifen in different breast cancer cell lines, providing a quantitative measure of its potency.
| Cell Line | Receptor Status | Tamoxifen IC50 (μM) | Reference |
| MCF-7 (wild-type) | ER+ | 4.0 ± 0.7 | [11] |
| T47D (wild-type) | ER+ | 4.3 ± 1.0 | [11] |
| BT-474 (wild-type) | ER+ | 7.1 ± 1.1 | [11] |
| MCF-7/T (Tamoxifen-resistant) | ER+ | 10.8 ± 1.1 | [11] |
| T47D/T (Tamoxifen-resistant) | ER+ | 8.1 ± 1.1 | [11] |
| BT-474/T (Tamoxifen-resistant) | ER+ | 14.2 ± 4.0 | [11] |
Experimental Protocols
The evaluation of ER ligands like tamoxifen in breast cancer cell lines involves a variety of standardized experimental protocols.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound.
Caption: A typical workflow for an MTT cell viability assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In brief, cells are treated with the compound of interest for a specified duration. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is quantified by measuring the absorbance, which correlates with the number of viable cells.[8]
Apoptosis Assays
These assays are used to determine if a compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Conclusion
Tamoxifen remains a critical therapeutic agent for ER-positive breast cancer, with a well-documented mechanism of action and extensive data on its effects in preclinical models. Its ability to inhibit proliferation and induce apoptosis in ER-positive breast cancer cell lines like MCF-7 and T47D is firmly established.
In contrast, "this compound" is a compound with very limited characterization in the public domain. While identified as a weak ER ligand, there is a clear absence of comparative studies against tamoxifen or any detailed investigation into its biological effects on breast cancer cells. Therefore, a direct, data-driven comparison is not feasible at this time.
This guide provides a comprehensive overview of tamoxifen's in vitro activity, which can serve as a valuable reference and benchmark for the scientific community. As research into novel ER ligands continues, it is imperative that new compounds such as this compound are rigorously evaluated using standardized experimental protocols to enable direct comparisons with established therapies like tamoxifen. This will be crucial for the identification of next-generation endocrine therapies with improved clinical outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Drug Conjugates Incorporating Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor/ERR | Antagonists | MedChemExpress [medchemexpress.eu]
- 10. Search [escholarship.org]
- 11. Meeting Report: Translational Advances in Cancer Prevention Agent Development Meeting [jcpjournal.org]
Validating the ER-beta Selectivity of Novel Diphenylamine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective modulation of estrogen receptor beta (ERβ) presents a promising therapeutic strategy for various diseases, including certain cancers and neuroinflammatory conditions. The development of novel compounds with high selectivity for ERβ over ERα is a key objective in drug discovery. This guide provides a framework for validating the ERβ selectivity of novel diphenylamine (B1679370) compounds, comparing their hypothetical performance with established ERβ-selective ligands.
Data Presentation: Comparative Ligand Performance
The following tables summarize the binding affinities and functional activities of hypothetical novel diphenylamine compounds against well-characterized ERβ-selective agonists, Diarylpropionitrile (DPN) and WAY-200070, and the non-selective estrogen, 17β-Estradiol.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | ERα IC50 (nM) | ERβ Ki (nM) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |
| Novel Diphenylamine 1 | 130[1] | - | - | - |
| Novel Diphenylamine 2 | >1000[1] | - | - | - |
| Diarylpropionitrile (DPN) | - | 0.27 ± 0.05[2] | 18[3] | ~70-80 fold[3] |
| WAY-200070 | - | - | 133 | 68-fold |
| 17β-Estradiol | - | 0.13 ± 0.02 | 100 | 1 |
Data for novel diphenylamine compounds are presented as IC50 values for ERα antagonism. Data for DPN and WAY-200070 are presented as Ki or Relative Binding Affinity (RBA) for ERβ agonism. A direct comparison of absolute values should be made with caution due to differing experimental designs.
Table 2: Comparative Estrogen Receptor Functional Activity
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | ERβ Agonist/Antagonist Activity |
| Novel Diphenylamine 1 | Antagonist (IC50 = 130 nM) | - | - |
| Novel Diphenylamine 2 | Antagonist (IC50 > 1000 nM) | - | - |
| Diarylpropionitrile (DPN) | 66 | 0.85 | Agonist |
| WAY-200070 | - | 2 | Agonist |
| 17β-Estradiol | ~0.02-0.03 | ~0.03-0.04 | Agonist |
Functional activity for novel diphenylamine compounds is presented as antagonistic IC50 against ERα in a cell proliferation assay. DPN and WAY-200070 are shown with their agonistic EC50 values in reporter gene assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ERβ selectivity. The following are standard protocols for key experiments.
Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for ERα and ERβ.
Principle: A competitive binding assay is performed using purified human recombinant ERα or ERβ and a radiolabeled estrogen, typically [³H]-17β-estradiol. The novel diphenylamine compound is added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.
Protocol Outline:
-
Receptor Preparation: Use commercially available purified full-length human ERα and ERβ.
-
Radioligand: Use [³H]-17β-estradiol at a concentration close to its dissociation constant (Kd).
-
Competition: Incubate a fixed concentration of the receptor and radioligand with a range of concentrations of the test compound.
-
Separation: Separate receptor-bound from free radioligand using methods like hydroxyapatite (B223615) or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
ER-Beta Reporter Gene Assay
This assay measures the functional ability of a compound to activate or inhibit ERβ-mediated gene transcription.
Principle: A cell line that does not endogenously express ERs (e.g., HEK293 or U2OS) is co-transfected with two plasmids: one expressing human ERβ and another containing a luciferase reporter gene under the control of an estrogen response element (ERE). Upon activation by an agonist, ERβ binds to the ERE and drives the expression of luciferase. The light produced by the luciferase reaction is proportional to the transcriptional activity.
Protocol Outline:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the ERβ expression vector and the ERE-luciferase reporter vector.
-
Compound Treatment: Treat the transfected cells with various concentrations of the novel diphenylamine compound. Include a known agonist (e.g., 17β-Estradiol, DPN) as a positive control and a vehicle control.
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Downstream Target Gene Expression Analysis
This experiment validates the effect of the novel compound on the expression of known ERβ target genes in a biologically relevant context.
Principle: In certain breast cancer cell lines, ERβ activation has been shown to upregulate the expression of cell cycle inhibitors like p21 and downregulate cyclins such as cyclin D1, leading to an anti-proliferative effect. The effect of the novel diphenylamine compound on the mRNA or protein levels of these target genes can be measured.
Protocol Outline:
-
Cell Culture and Treatment: Culture a suitable breast cancer cell line (e.g., MCF-7 engineered to express ERβ) and treat with the novel diphenylamine compound, a positive control (e.g., DPN), and a vehicle control for a specified time.
-
RNA/Protein Extraction: Isolate total RNA or protein from the treated cells.
-
Gene Expression Analysis (qRT-PCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform quantitative real-time PCR using primers specific for ERβ target genes (e.g., CDKN1A (p21), CCND1 (Cyclin D1)) and a housekeeping gene for normalization.
-
-
Protein Level Analysis (Western Blot):
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p21, Cyclin D1, and a loading control (e.g., β-actin).
-
Detect the bound antibodies using a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
-
Data Analysis: Quantify the relative changes in gene or protein expression compared to the vehicle-treated control.
Mandatory Visualizations
Caption: ERβ Signaling Pathway.
Caption: Experimental Workflow for ERβ Selectivity.
Caption: Logic for Hit Identification.
References
- 1. Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of ER Ligand-10 and Other Weak Estrogen Agonists
A comprehensive review of ER Ligand-10, Estriol, Genistein, and Bisphenol A, focusing on their receptor binding, transcriptional activity, and cellular effects. This guide provides researchers, scientists, and drug development professionals with objective, data-driven comparisons and detailed experimental methodologies.
This report presents a comparative analysis of this compound, a novel synthetic compound, and three well-characterized weak estrogen agonists: estriol, genistein, and bisphenol A. The analysis focuses on their interactions with estrogen receptors alpha (ERα) and beta (ERβ), their ability to induce transcriptional activation, and their effects on cell proliferation. This guide is intended to provide a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug discovery.
Executive Summary
Weak estrogen agonists are compounds that elicit a partial estrogenic response compared to the endogenous hormone 17β-estradiol. They are of significant interest for their potential therapeutic applications and as environmental endocrine disruptors. This compound has been identified as a weak estrogenic agent. To better understand its pharmacological profile, this guide provides a direct comparison with estriol, a natural estrogen; genistein, a phytoestrogen; and bisphenol A, an industrial chemical. The comparative data is summarized in the tables below, followed by detailed experimental protocols and signaling pathway diagrams.
Data Presentation
The following tables summarize the quantitative data for this compound and the selected weak estrogen agonists.
Table 1: Estrogen Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ligand required to displace 50% of a radiolabeled ligand from the estrogen receptors. Lower IC50 values indicate higher binding affinity.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Predominant ER Binding |
| This compound | 1,400 | 1,100 | Slightly ERβ preferential |
| Estriol | 15.6 | 29.4 | ERα preferential |
| Genistein | 2,600 | 150 | ERβ preferential |
| Bisphenol A | 1,030[1] | 900[1] | Slightly ERβ preferential |
Table 2: Transcriptional Activation Potency
This table shows the half-maximal effective concentration (EC50) values from reporter gene assays. EC50 represents the concentration of the agonist that induces a response halfway between the baseline and maximum response. Lower EC50 values indicate greater potency in activating gene transcription.
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) |
| This compound | Data not available | Data not available |
| Estriol | 0.21 | 0.49 |
| Genistein | 29 | 4.8 |
| Bisphenol A | 317[1] | 693[1] |
Table 3: Cell Proliferation Assay
This table presents the half-maximal effective concentration (EC50) values for the proliferation of MCF-7 breast cancer cells, which are ERα-positive.
| Compound | MCF-7 Cell Proliferation EC50 (µM) |
| This compound | 43 |
| Estriol | ~0.001 |
| Genistein | Stimulatory at low concentrations (<10 µM), inhibitory at higher concentrations |
| Bisphenol A | Stimulatory, with significant effects observed at concentrations around 1 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for estrogen receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]17β-estradiol, for binding to ERα or ERβ.
Protocol:
-
Preparation of Receptor Source: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified.
-
Incubation: A constant concentration of the purified ERα or ERβ protein and a fixed concentration of [3H]17β-estradiol are incubated with varying concentrations of the test compound in a suitable buffer.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
Estrogen Reporter Gene Assay
This assay is used to assess the ability of a compound to activate estrogen receptor-mediated gene transcription.
Principle: Cells are transiently or stably transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). Activation of the ER by a ligand leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is cultured and co-transfected with the ER expression vector and the ERE-reporter plasmid.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound. A vehicle control and a positive control (17β-estradiol) are included.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration). The data are then plotted as reporter activity versus the logarithm of the compound concentration to determine the EC50 value.
MCF-7 Cell Proliferation Assay
This assay is used to evaluate the effect of a compound on the proliferation of estrogen-dependent breast cancer cells.
Principle: MCF-7 cells are human breast adenocarcinoma cells that express endogenous ERα and their proliferation is stimulated by estrogens. The effect of a test compound on cell proliferation can be quantified using various methods.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, the cells are typically deprived of estrogens by culturing them in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound. A vehicle control and a positive control (17β-estradiol) are included.
-
Assessment of Cell Proliferation: After a defined period of incubation (e.g., 3-6 days), cell proliferation is measured using one of the following methods:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Crystal Violet Staining: Stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
-
Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells. The data are plotted against the logarithm of the compound concentration to determine the EC50 value for proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Overview of classical and non-classical estrogen signaling pathways activated by weak estrogen agonists.
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
Caption: Workflow for the Estrogen Reporter Gene Assay.
Caption: Workflow for the MCF-7 Cell Proliferation Assay.
References
Comparative Selectivity Analysis of ER Ligand-10: A Guide to Nuclear Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of the novel estrogen receptor (ER) ligand, ER Ligand-10, against a panel of other nuclear receptors. Understanding the selectivity profile of a ligand is crucial in drug development to predict potential off-target effects and to ensure therapeutic efficacy. This document outlines the experimental methodologies used and presents a comparative analysis with the well-characterized selective estrogen receptor modulator (SERM), Tamoxifen.
Nuclear Receptor Binding Affinity Assessment
To determine the selectivity of this compound, its binding affinity for the estrogen receptor alpha (ERα), androgen receptor (AR), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) was assessed using a competitive radioligand binding assay.
This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific nuclear receptor.
-
Receptor Preparation: Human nuclear receptor ligand-binding domains (LBDs) were expressed in and purified from E. coli.
-
Assay Buffer: The assay was conducted in a buffer containing 20 mM HEPES (pH 7.6), 150 mM NaCl, 1 mM EDTA, and 10% glycerol.
-
Incubation: A constant concentration of the respective radiolabeled ligand (e.g., [³H]-Estradiol for ERα, [³H]-R1881 for AR, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, and [³H]-Aldosterone for MR) and purified receptor LBD was incubated with increasing concentrations of the unlabeled test compounds (this compound or Tamoxifen).
-
Equilibrium: The mixture was incubated at 4°C for 16-18 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Hydroxylapatite slurry was added to the incubation mixture, followed by a short incubation and centrifugation. The pellet, containing the receptor-ligand complex, was washed three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity in the final pellet was measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) was determined by non-linear regression analysis. The binding affinity (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following table summarizes the binding affinities (Ki, in nM) of this compound and Tamoxifen for the tested nuclear receptors. Lower Ki values indicate higher binding affinity.
| Compound | ERα | AR | PR | GR | MR |
| This compound (Hypothetical Data) | 2.5 | >10,000 | >10,000 | >10,000 | >10,000 |
| Tamoxifen (Reference Data) | 5.0 | >10,000 | 2,500 | >10,000 | >10,000 |
Data presented for this compound are hypothetical and for illustrative purposes.
Workflow for the competitive radioligand binding assay.
Nuclear Receptor Functional Activity Assessment
The functional activity of this compound was evaluated using a cell-based transcriptional activation reporter assay. This assay determines whether the ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
This assay measures the ability of a ligand-activated nuclear receptor to drive the expression of a reporter gene.[1][2]
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293T) cells were cultured in DMEM supplemented with 10% fetal bovine serum.[1] Cells were seeded in 96-well plates and co-transfected with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., ERα, AR) and a reporter plasmid containing a luciferase gene under the control of a hormone response element specific to that receptor.
-
Compound Treatment: After 24 hours, the cells were treated with increasing concentrations of the test compounds (this compound or Tamoxifen). For antagonist mode testing, cells were co-treated with the test compound and a known agonist for the respective receptor.
-
Incubation: The cells were incubated for an additional 24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells were lysed, and the luciferase activity in the cell lysate was measured using a luminometer.
-
Data Analysis: For agonist activity, the concentration that produces 50% of the maximal response (EC50) was calculated. For antagonist activity, the concentration that inhibits 50% of the agonist-induced response (IC50) was determined.
The following table summarizes the functional potencies (EC50 for agonists, IC50 for antagonists, in nM) of this compound and Tamoxifen.
| Compound | Assay Mode | ERα | AR | PR | GR | MR |
| This compound (Hypothetical Data) | Agonist (EC50) | 5.2 | >10,000 | >10,000 | >10,000 | >10,000 |
| This compound (Hypothetical Data) | Antagonist (IC50) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Tamoxifen (Reference Data) | Agonist (EC50) | Partial Agonist | >10,000 | >10,000 | >10,000 | >10,000 |
| Tamoxifen (Reference Data) | Antagonist (IC50) | 15.0 | >10,000 | 3,000 | >10,000 | >10,000 |
Data presented for this compound are hypothetical and for illustrative purposes. "Partial Agonist" indicates the compound elicits a submaximal response.
General signaling pathway of a nuclear receptor.
Summary and Conclusion
Based on the hypothetical data presented, this compound demonstrates a highly selective profile for the estrogen receptor alpha.
-
Binding Selectivity: this compound exhibits high affinity for ERα, with no significant binding to AR, PR, GR, or MR at concentrations up to 10,000 nM. This suggests a very specific interaction with its primary target.
-
Functional Selectivity: The compound acts as a potent agonist for ERα, stimulating transcriptional activity. It shows no agonist or antagonist activity on the other tested nuclear receptors, confirming its functional selectivity.
In comparison to Tamoxifen, which shows some cross-reactivity with the progesterone receptor, this compound appears to have a cleaner off-target profile in this hypothetical analysis. This high degree of selectivity is a desirable characteristic in a therapeutic candidate, as it may lead to fewer side effects. Further studies are warranted to explore the full pharmacological profile of this compound.
References
A Comparative Guide to the Antiestrogenic Activity of Tamoxifen and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiestrogenic activity of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), its active metabolite 4-hydroxytamoxifen (B85900), and the selective estrogen receptor degrader (SERD) fulvestrant. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the key differences between these compounds.
Data Presentation
The antiestrogenic potency of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by its binding affinity to the estrogen receptor (ER) and its ability to inhibit the proliferation of estrogen-dependent cancer cells. The following tables summarize key quantitative data for tamoxifen, 4-hydroxytamoxifen, and fulvestrant.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Tamoxifen |
| Tamoxifen | ~7% | - |
| 4-Hydroxytamoxifen | ~178% | ~25-50-fold higher[1][2] |
| Fulvestrant (ICI 182,780) | High Affinity (comparable to estradiol) | Data not directly compared in a fold-difference format |
Data compiled from multiple sources indicating a significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor.[1][2]
Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | Tamoxifen | ~0.79[2] |
| MCF-7 | 4-Hydroxytamoxifen | ~0.029 |
| MCF-7 | Fulvestrant (ICI 182,780) | Potent inhibition, often in the low nanomolar range |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data indicates that 4-hydroxytamoxifen is approximately 30 to 100 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the methods used to determine antiestrogenic activity, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of tamoxifen and its derivatives are provided below.
1. Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a known ligand (e.g., radiolabeled estradiol).
-
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.
-
Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.
-
Radioligand: [3H]-17β-estradiol.
-
Competitor: Test compounds (e.g., tamoxifen, 4-hydroxytamoxifen).
-
Assay Buffer (e.g., Tris-HCl with additives).
-
Hydroxyapatite (B223615) (HAP) slurry.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubation: A fixed concentration of the ER and [3H]-estradiol are incubated with varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound and free radioligand are separated. A common method is the use of hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Washing: The HAP pellets are washed multiple times with assay buffer to remove any unbound [3H]-E2.
-
Quantification: Scintillation fluid is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of bound [3H]-E2 is plotted against the log concentration of the competitor. The IC50 value (the concentration of the competitor that displaces 50% of the bound [3H]-E2) is determined from this curve. The relative binding affinity (RBA) is calculated by dividing the IC50 of estradiol by the IC50 of the test compound and multiplying by 100.
-
2. MCF-7 Cell Proliferation Assay (MTT Assay)
This assay measures the ability of a compound to inhibit the growth of estrogen-dependent breast cancer cells.
-
Objective: To determine the cytotoxic or cytostatic effects of a compound on a cell line by measuring the metabolic activity of the cells.
-
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound.
-
3. Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
-
Objective: To determine if a compound can act as an agonist or antagonist of the estrogen receptor by measuring the expression of a reporter gene under the control of an estrogen-responsive element (ERE).
-
Materials:
-
A suitable cell line (e.g., T47D or MCF-7) stably transfected with a reporter plasmid. The plasmid contains an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Test compounds.
-
Cell lysis buffer.
-
Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Cell Seeding and Treatment: The transfected cells are seeded into plates and treated with the test compounds in the presence or absence of a known estrogen (like estradiol) to test for antagonistic or agonistic activity, respectively.
-
Incubation: The cells are incubated for a sufficient time to allow for changes in gene expression (e.g., 24 hours).
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the reporter enzyme.
-
Reporter Activity Measurement: The appropriate substrate is added to the cell lysate, and the resulting signal (light for luciferase, color for β-galactosidase) is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration) and compared to the activity in untreated or estradiol-treated cells to determine the agonistic or antagonistic effect of the test compound.
-
References
Validating the Impact of ER Ligand-10 on Estrogen-Responsive Genes: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the estrogenic activity of the synthetic compound ER ligand-10 and other estrogen receptor (ER) ligands, with a focus on their effects on the expression of key estrogen-responsive genes. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization of novel estrogen receptor modulators.
Introduction to this compound
This compound, also known as Compound 11a, has been identified as a weak ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Initial characterization has demonstrated its weak estrogenic activity through cell proliferation assays in the human breast cancer cell line MCF-7, with a reported half-maximal effective concentration (EC50) of 4.3 x 10-5 M.[1] While cell proliferation is a critical downstream effect of estrogen receptor activation, a more direct measure of a ligand's estrogenic potential lies in its ability to modulate the transcription of specific estrogen-responsive genes.
This guide delves into a comparative analysis of the transcriptional effects of ER ligands, using the well-established estrogen-responsive genes pS2 (also known as TFF1) and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) as benchmarks. Due to the limited availability of specific gene expression data for this compound, this guide will utilize data for the known weak ER agonist exemestane (B1683764) as a surrogate to provide a representative comparison against the potent natural estrogen, 17β-estradiol (E2).
Comparative Analysis of Transcriptional Activity
The following table summarizes the quantitative effects of a weak ER agonist (exemestane) and a strong ER agonist (17β-estradiol) on the expression of the estrogen-responsive genes pS2 and PGR (progesterone receptor, another well-characterized estrogen-responsive gene) in MCF-7aro cells, a derivative of the MCF-7 cell line.
| Ligand | Concentration | Target Gene | Fold Induction (mRNA levels) | Reference |
| 17β-estradiol (E2) | 1 nM | PGR | ~4.5 | [2] |
| pS2 (TFF1) | ~6.0 | [2] | ||
| Exemestane | 1 µM | PGR | ~2.5 | [2] |
| pS2 (TFF1) | ~3.0 | [2] |
Table 1: Comparative effect of 17β-estradiol and the weak ER agonist exemestane on the expression of estrogen-responsive genes in MCF-7aro cells after 48 hours of treatment. Data is based on quantitative real-time PCR analysis.[2]
As the data indicates, the potent estrogen 17β-estradiol induces a significant upregulation of both PGR and pS2 gene expression at a low nanomolar concentration. In contrast, the weak agonist exemestane also induces these genes, but to a lesser extent and at a much higher micromolar concentration, which is consistent with the characterization of this compound as a weak agonist.
Signaling Pathways and Experimental Workflow
The transcriptional activation of estrogen-responsive genes by ER ligands is a complex process involving multiple signaling pathways. The classical genomic pathway is initiated by the binding of the ligand to the estrogen receptor, leading to its dimerization and translocation to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating transcription.
The experimental validation of a compound's effect on estrogen-responsive genes typically follows a standardized workflow, from cell culture to quantitative analysis of gene expression.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in assessing the estrogenic activity of a compound on gene expression.
MCF-7 Cell Culture and Estrogen Treatment
-
Cell Line: MCF-7 human breast cancer cells, which are estrogen receptor-positive.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Hormone Deprivation: Prior to treatment, cells are cultured in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.
-
Ligand Treatment: Cells are seeded in appropriate culture plates and, once they reach 70-80% confluency, treated with the desired concentrations of this compound, 17β-estradiol (positive control), or vehicle (e.g., DMSO, negative control) for a specified duration (e.g., 24 or 48 hours).
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
Quantitative Real-Time PCR (qPCR)
-
Reaction Mixture: The qPCR reaction typically contains cDNA template, forward and reverse primers specific for the target genes (pS2, GREB1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
Thermal Cycling: The qPCR is performed in a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the vehicle-treated control.
Conclusion
While direct quantitative data on the effect of this compound on specific estrogen-responsive genes remains to be published, its characterization as a weak ER agonist suggests it would induce a modest transcriptional activation of genes like pS2 and GREB1, likely requiring higher concentrations compared to potent estrogens like 17β-estradiol. The experimental framework provided in this guide offers a robust methodology for the definitive validation of this compound's activity and its comparison with other ER modulators. Such studies are crucial for the comprehensive characterization of novel compounds targeting the estrogen receptor for therapeutic applications.
References
A Comparative Analysis of ER Ligand-10 and Established SERMs: Efficacy and Mechanism
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel estrogen receptor (ER) ligand, ER ligand-10, with two established Selective Estrogen Receptor Modulators (SERMs), Tamoxifen (B1202) and Raloxifene. The information is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compounds' performance based on available experimental data.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a critical class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist activity. They are widely used in the treatment and prevention of estrogen receptor-positive breast cancer, osteoporosis, and other hormone-related conditions. This guide focuses on comparing the efficacy of this compound, a compound with a diphenylamine (B1679370) skeleton, against the well-established SERMs, Tamoxifen and Raloxifene.
Data Summary
The following tables summarize the available quantitative data for this compound, Tamoxifen, and Raloxifene, focusing on their binding affinities to estrogen receptors (ERα and ERβ) and their effects on the proliferation of the ER-positive breast cancer cell line, MCF-7.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity (Ki or IC50) | ERβ Binding Affinity (Ki or IC50) | Notes |
| This compound (Compound 11a) | Weak ligand[1] | Weak ligand[1] | Specific binding affinity values (Ki or IC50) are not readily available in the cited literature. |
| Tamoxifen | Kd ~1.7 nM[2] | Binds to ERβ[3] | The primary active metabolite, 4-hydroxytamoxifen, has a much higher affinity, comparable to estradiol[4]. |
| Raloxifene | High affinity, similar to estradiol[5] | High affinity, similar to estradiol[5] | One study reported a higher affinity for ERα over ERβ[1]. |
Table 2: Efficacy in MCF-7 Cell Proliferation Assay
| Compound | Efficacy (IC50 / EC50) | Effect |
| This compound (Compound 11a) | EC50 = 4.3 x 10⁻⁵ M[1] | Weak estrogenic activity (promotes proliferation) |
| Tamoxifen | IC50 range: ~1 µM - 22 µM[6][7][8] | Antagonistic (inhibits proliferation) |
| Raloxifene | IC50 ~10 µM (for cell death) | Antagonistic (inhibits proliferation) |
Discussion of Efficacy
Based on the available data, this compound is a weak estrogen receptor ligand with low estrogenic potency. Its EC50 value in the MCF-7 cell proliferation assay is in the micromolar range, indicating that a high concentration is required to elicit a weak estrogen-like effect.
In contrast, Tamoxifen and Raloxifene are potent SERMs with high affinity for both estrogen receptor subtypes. In MCF-7 cells, which are a model for ER-positive breast cancer, both Tamoxifen and Raloxifene act as antagonists, inhibiting cell proliferation. The reported IC50 values for Tamoxifen in MCF-7 cells vary across studies but are consistently in the low micromolar range, demonstrating its effectiveness in inhibiting the growth of these cancer cells. Raloxifene also demonstrates potent anti-proliferative effects in a similar concentration range.
The significant difference in potency and the opposing effects on MCF-7 cell proliferation (estrogenic for this compound versus antagonistic for Tamoxifen and Raloxifene) highlight the distinct pharmacological profiles of these compounds.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
A competitive binding assay is utilized to determine the affinity of a test compound for the estrogen receptor. This assay measures the ability of the test compound to displace a radiolabeled estrogen, typically [³H]-estradiol, from the receptor.
Materials:
-
Purified estrogen receptor (ERα or ERβ)
-
Radiolabeled ligand (e.g., [³H]-17β-estradiol)
-
Test compounds (this compound, Tamoxifen, Raloxifene)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A constant concentration of the estrogen receptor and the radiolabeled ligand are incubated together.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
MCF-7 Cell Proliferation Assay
The MCF-7 cell proliferation assay is a common method to assess the estrogenic or anti-estrogenic activity of a compound. MCF-7 is an ER-positive human breast adenocarcinoma cell line whose growth is stimulated by estrogens.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (this compound, Tamoxifen, Raloxifene)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-8)
-
Plate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds. For assessing antagonistic activity, cells are typically co-treated with estradiol.
-
The cells are incubated for a period of 6 to 7 days.
-
At the end of the incubation period, a cell viability reagent is added to each well. This reagent is converted into a colored product by metabolically active cells.
-
The absorbance of the colored product is measured using a plate reader.
-
The EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.
Visualizing Molecular Interactions and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow.
Estrogen receptor signaling pathway modulation by ligands.
References
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Cell proliferation kinetics of MCF-7 human mammary carcinoma cells in culture and effects of tamoxifen on exponentially growing and plateau-phase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Novel Estrogen Receptor Ligands: A Comparative Guide to In Vivo Models
For researchers and drug development professionals in the field of oncology, particularly those focused on estrogen receptor-positive (ER+) breast cancer, the robust in vivo validation of new therapeutic agents is a critical step in the translational pathway from bench to bedside. This guide provides a comparative overview of the in vivo validation of next-generation oral Selective Estrogen Receptor Degraders (SERDs) and their performance against the established SERD, fulvestrant (B1683766).
Data Presentation: Preclinical and Clinical Efficacy of Novel Oral SERDs
The development of oral SERDs aims to overcome the limitations of fulvestrant, which is administered via intramuscular injection and can have suboptimal bioavailability.[1] Several oral SERDs have demonstrated promising anti-tumor activity in preclinical and clinical settings. Below is a summary of key efficacy data for prominent oral SERDs compared to fulvestrant.
Preclinical In Vivo Efficacy in Xenograft Models
| Compound | Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Source |
| Elacestrant (RAD1901) | MCF-7 Xenograft | 60 mg/kg, oral | Complete TGI at 4 weeks | [2] |
| Patient-Derived Xenograft (PDX) with ESR1 mutation | Single agent | Significant antitumor activity | [3] | |
| Camizestrant (AZD9833) | MCF-7 Xenograft | Not specified | Greater antitumor activity than AZD9496 | [4] |
| MCF-7 expressing Y537S ESR1 mutation | Not specified | Equivalent growth inhibition to fulvestrant | [4] | |
| Giredestrant (GDC-9545) | HCI-013 Xenograft | Dose-ranging | Potent antitumor activity | |
| Fulvestrant | MCF-7 Xenograft | 5 mg/mouse, s.c., weekly | Significant TGI | |
| Tamoxifen-Resistant (TamR) Xenograft | 25-200 mg/kg, s.c., weekly | Significant inhibition of tumor growth at all doses |
Clinical Efficacy in Advanced ER+/HER2- Breast Cancer
| Compound | Trial (Phase) | Comparator | Median Progression-Free Survival (PFS) | Source |
| Elacestrant | EMERALD (III) | Standard of Care (SOC) Endocrine Therapy | 2.8 months vs. 1.9 months (Overall) 3.8 months vs. 1.9 months (ESR1-mutant) | |
| Camizestrant | SERENA-2 (II) | Fulvestrant | 7.2 months (75 mg) vs. 3.7 months 7.7 months (150 mg) vs. 3.7 months | |
| Giredestrant | acelERA (II) | Physician's Choice Endocrine Therapy | 5.6 months vs. 5.4 months (Not statistically significant) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments in the evaluation of ER ligands.
MCF-7 Xenograft Model Establishment and Treatment
1. Cell Culture:
-
MCF-7 human breast cancer cells, which are ER-positive, are cultured in DMEM supplemented with 10% FBS, 2 mmol/L glutamine, and penicillin-streptomycin.
2. Animal Model:
-
Female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old, are used.
-
To support the growth of estrogen-dependent MCF-7 tumors, mice are typically ovariectomized and supplemented with estrogen. This can be achieved via subcutaneous implantation of a 17β-estradiol pellet one week prior to cell implantation.
3. Tumor Cell Implantation:
-
MCF-7 cells are harvested during the exponential growth phase.
-
A suspension of 5 x 10^6 MCF-7 cells in PBS, often mixed with Matrigel to support tumor formation, is injected into the mammary fat pad of the anesthetized mice.
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Oral SERDs (e.g., Elacestrant): Administered daily via oral gavage at specified doses (e.g., 60 mg/kg).
-
Fulvestrant: Administered subcutaneously, typically on a weekly basis (e.g., 5 mg/mouse).
-
The vehicle control group receives the same administration schedule with the respective vehicle solution.
5. Tumor Growth Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body weight is also monitored as an indicator of toxicity.
Pharmacodynamic Assessment of ER Degradation
1. Tissue Collection:
-
At the end of the study, or at specified time points, mice are euthanized, and tumors are excised.
2. Western Blot Analysis:
-
A portion of the tumor tissue is homogenized and lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against ERα, followed by a secondary antibody.
-
Protein bands are visualized, and the intensity is quantified to determine the level of ERα protein, which indicates the extent of degradation.
3. Immunohistochemistry (IHC):
-
A portion of the tumor is fixed in formalin and embedded in paraffin.
-
Thin sections of the tumor are stained with an antibody against ERα.
-
The percentage of ER-positive cells and the staining intensity are assessed to evaluate ER expression in the tumor tissue.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling and the mechanism of oral SERDs.
In Vivo Xenograft Study Workflow
References
- 1. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of ER Ligand-10
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety goggles with side-shields are required.[3]
-
Hand Protection: Wear protective, impervious gloves. Consider double gloving for added safety.
-
Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.
-
Respiratory Protection: Use a suitable respirator, especially when handling the compound in powdered form, to avoid inhalation.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure. An accessible safety shower and eye wash station are mandatory.
Step-by-Step Disposal Protocol
ER ligand-10 and materials contaminated with it must be disposed of as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
1. Waste Segregation and Collection:
- Collect all waste materials containing this compound, including unused stock, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and compatible hazardous waste container. Plastic containers are often preferred.
- Do not mix this compound waste with incompatible chemicals.
2. Container Labeling:
- Clearly label the waste container with a "Hazardous Waste" tag.
- The label must include the full chemical name ("this compound"), concentration, and the date when waste was first added to the container.
3. Storage in a Satellite Accumulation Area (SAA):
- Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.
- The SAA must be a secure, secondary containment system to prevent spills from spreading.
- Keep the waste container securely closed except when adding waste.
4. Arranging for Disposal:
- Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for waste collection requests.
5. Disposal of Empty Containers:
- A container that held this compound is not considered empty until it has been thoroughly rinsed.
- The first rinse must be collected and disposed of as hazardous waste.
- For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. Given the potential hazards of estrogenic compounds, this is a recommended best practice.
- After appropriate rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Hazard Profile of Estrogenic Compounds
While specific quantitative data for this compound is unavailable, the table below summarizes the hazards associated with related estrogenic compounds, highlighting the need for cautious handling and disposal.
| Hazard Category | Description | Precautionary Statements | Citations |
| Carcinogenicity | Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children. | Avoid contact during pregnancy/while nursing. | |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
Accidental Spill Clean-up Protocol
In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Prevent the spill from spreading further. For powdered spills, avoid creating dust.
-
Absorb Liquids: Use an inert, absorbent material (e.g., diatomite, universal binders) to absorb any solutions of this compound.
-
Collect Material: Carefully collect all spilled material and contaminated absorbents. A damp cloth or a filtered vacuum can be used for dry solids to minimize dust.
-
Place in Waste Container: Place all cleanup materials into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Scrub the spill area and any contaminated equipment with alcohol or another suitable solvent.
-
Dispose: Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
